Methyl 2-(bromomethyl)-4-nitrobenzoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 2-(bromomethyl)-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKFDOPHHNVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568027 | |
| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133446-99-8 | |
| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-(bromomethyl)-4-nitrobenzoate, a key intermediate in various synthetic applications. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.
Introduction
This compound (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol , CAS: 133446-99-8) is a valuable building block in organic synthesis.[1][2] Its structure incorporates a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, making it a versatile reagent for the introduction of the 2-(methoxycarbonyl)-5-nitrobenzyl moiety in the synthesis of complex organic molecules.
Synthesis Pathway
The primary synthetic route to this compound involves a two-step process. The first step is the nitration of methyl 2-methylbenzoate to form methyl 2-methyl-4-nitrobenzoate. This is followed by a regioselective radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Experimental Protocols
Synthesis of Methyl 2-methyl-4-nitrobenzoate (Starting Material)
Materials:
-
Methyl 2-methylbenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add methyl 2-methylbenzoate to chilled concentrated sulfuric acid.
-
Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of methyl 2-methylbenzoate in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from methanol to obtain pure methyl 2-methyl-4-nitrobenzoate.
Synthesis of this compound
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-methyl-4-nitrobenzoate and the chosen solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol [1] |
| CAS Number | 133446-99-8[1] |
| Appearance | Predicted: White to off-white solid |
| Melting Point | Not available |
| ¹H NMR (Predicted) | δ (ppm) in CDCl₃: |
| 8.3-8.1 (m, 2H, Ar-H) | |
| 7.8-7.6 (d, 1H, Ar-H) | |
| 4.9 (s, 2H, -CH₂Br) | |
| 4.0 (s, 3H, -OCH₃) | |
| ¹³C NMR (Predicted) | δ (ppm) in CDCl₃: |
| 165 (C=O) | |
| 150 (C-NO₂) | |
| 135, 132, 128, 124 (Ar-C) | |
| 53 (-OCH₃) | |
| 30 (-CH₂Br) | |
| IR (Predicted) | ν (cm⁻¹): |
| ~3100-3000 (Ar C-H stretch) | |
| ~2950 (Aliphatic C-H stretch) | |
| ~1730 (C=O stretch) | |
| ~1530, 1350 (N-O asymmetric & symmetric) | |
| ~1250 (C-O stretch) | |
| ~650 (C-Br stretch) | |
| Mass Spec (Predicted) | m/z: 273/275 ([M]⁺, bromine isotopes), 194 ([M-Br]⁺) |
Safety Information
This compound is expected to be a hazardous substance. Benzylic bromides are lachrymatory and skin irritants. Nitro compounds can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed procedure for the synthesis of this compound via a two-step sequence involving nitration and subsequent radical bromination. While experimental characterization data is limited, predicted spectroscopic data has been provided to aid in the identification of the compound. Researchers and professionals in drug development can utilize this information for the successful synthesis and application of this versatile chemical intermediate.
References
An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-nitrobenzoate is a key organic intermediate with significant applications in pharmaceutical synthesis and materials science. Its bifunctional nature, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on a benzoate scaffold, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known physicochemical properties, a generalized synthesis protocol, and its notable applications, with a focus on its role in drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available for the title compound, specific experimental values for properties such as melting and boiling points are more readily available for its isomers.
Table 1: General and Physicochemical Properties of this compound and Related Isomers
| Property | Value for this compound | Value for Related Isomers |
| Molecular Formula | C₉H₈BrNO₄[1][2] | - |
| Molecular Weight | 274.07 g/mol [1] | - |
| CAS Number | 133446-99-8[1] | - |
| Appearance | Solid | Off-white to pale yellow powder (3-nitro isomer)[3]; Light Yellow Solid (6-nitro isomer) |
| Melting Point | Data not available | 72-74 °C (3-nitro isomer)[3][4]; 84-86 °C (6-nitro isomer)[5] |
| Boiling Point | Data not available | 370.9 °C at 760 mmHg (Predicted, 3-nitro isomer)[3] |
| Solubility | Data not available | Soluble in Methanol (3-nitro isomer)[4]; Sparingly soluble in Chloroform (3-nitro isomer)[3] |
Spectroscopic Data
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic methylene protons (~4.5-5.0 ppm), and multiplets or doublets in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the substituted benzene ring.
-
¹³C NMR: Key resonances would be observed for the ester carbonyl carbon (~165 ppm), the benzylic carbon (~30 ppm), the methyl ester carbon (~53 ppm), and the aromatic carbons, with shifts influenced by the bromo, methyl ester, and nitro substituents.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-H stretches of the aromatic ring and methyl/methylene groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns, including the loss of the bromo or methoxycarbonyl groups.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methyl-4-nitrobenzoate. This approach is a standard procedure for the synthesis of benzylic bromides.
General Synthesis of this compound
This protocol is adapted from established procedures for the benzylic bromination of substituted toluenes and related compounds.[6][7]
Objective: To synthesize this compound via radical bromination of Methyl 2-methyl-4-nitrobenzoate.
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
A radical initiator, e.g., 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.0-1.2 equivalents) and the radical initiator (e.g., AIBN, 0.02-0.1 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of pharmacologically active molecules and other functional organic compounds.
-
Synthesis of Lenalidomide Intermediate: This compound serves as a crucial building block in the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma.[2] The synthesis involves the reaction of the benzylic bromide with a suitable amine-containing fragment.
-
Starting Material for Polyglutamate Synthesis: It is utilized as a starting material for the synthesis of polyglutamate analogs.[1] This process leverages the reactivity of the benzylic bromide for the introduction of the glutamate moieties.
Visualized Workflows and Relationships
General Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound from its methyl precursor.
Caption: A generalized workflow for the synthesis of this compound.
Key Reactivity and Applications
This diagram illustrates the logical relationship between the key functional groups of this compound and its primary applications.
Caption: Relationship between functional groups and synthetic applications.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the realm of medicinal chemistry. While a complete experimental dataset for this specific isomer is not fully available, its structural similarity to other well-characterized nitro-substituted bromomethylbenzoates allows for reliable predictions of its reactivity and properties. The general synthetic route via radical bromination is robust, providing access to this versatile intermediate for the development of novel therapeutics and functional materials. Further research into its specific physicochemical properties and biological activities is warranted to fully exploit its potential.
References
- 1. This compound | 133446-99-8 | IFA44699 [biosynth.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 5. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE CAS#: 61940-21-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Methyl 2-(bromomethyl)-4-nitrobenzoate (CAS 133446-99-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-4-nitrobenzoate (CAS 133446-99-8), a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its primary applications as a precursor for biologically active molecules, including histone deacetylase (HDAC) inhibitors and the immunomodulatory drug, Lenalidomide. Due to its role as a synthetic building block, this guide focuses on its chemical characteristics and synthetic utility rather than direct biological activity, for which there is limited public information.
Chemical and Physical Properties
This compound is a nitro compound with the chemical formula C₉H₈BrNO₄.[1][2] Its molecular weight is 274.07 g/mol .[1][2] This compound is a versatile synthetic building block, primarily utilized in the pharmaceutical industry.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 133446-99-8 | [1][2] |
| Molecular Formula | C₉H₈BrNO₄ | [1][2] |
| Molecular Weight | 274.07 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | COC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])CBr | [1] |
| Physical State | Solid | |
| Storage Temperature | 4°C | [4] |
Synthesis of this compound
The most common and established method for synthesizing this compound is through the free-radical bromination of its precursor, methyl 2-methyl-4-nitrobenzoate.[3] The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the brominating agent, is a widely adopted strategy for this transformation.[3]
Experimental Protocol: Free-Radical Bromination
This protocol describes the synthesis of this compound from methyl 2-methyl-4-nitrobenzoate.
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve methyl 2-methyl-4-nitrobenzoate in carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and quench with distilled water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Synthetic Applications
This compound is a valuable intermediate for the synthesis of various pharmaceutical agents due to the reactivity of its benzylic bromide.
Synthesis of Histone Deacetylase (HDAC) Inhibitors
This compound is utilized in the synthetic preparation of cyclic hydroxamic acid derivatives, which are known to be potent histone deacetylase (HDAC) inhibitors with potential antitumor activity. The synthesis typically involves the reaction of the bromomethyl group with an appropriate amine, leading to the formation of a key carbon-nitrogen bond and subsequent cyclization.
Precursor for Lenalidomide Synthesis
This compound is a documented starting material in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma and other cancers.[2][3] The synthesis involves the coupling of methyl 2-bromomethyl-3-nitrobenzoate (a related isomer) with 3-aminopiperidine-2,6-dione hydrochloride.[5] While the provided CAS number refers to the 4-nitro isomer, its utility in similar synthetic strategies highlights the importance of this class of compounds in drug development.
Synthesis of Polyglutamate Analogs
Research has also demonstrated the use of this compound as a starting material for the synthesis of polyglutamate analogs.[1] These analogs are of interest for their potential chemotherapeutic effects.[1]
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: Synthesis of this compound.
Role as a Synthetic Precursor
Caption: Synthetic applications of the title compound.
Safety Information
For detailed safety information, including hazard identification, first-aid measures, and handling and storage, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 133446-99-8) is a crucial chemical intermediate with significant applications in the synthesis of pharmaceuticals. While direct biological data for this compound is scarce, its role as a precursor to potent molecules like HDAC inhibitors and Lenalidomide underscores its importance in drug discovery and development. This guide provides a foundational understanding of its chemical properties and synthetic utility for researchers and professionals in the field. Further investigation into the direct biological effects of this intermediate, if any, could be a potential area for future research.
References
An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-nitrobenzoate is a pivotal intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry for the synthesis of immunomodulatory drugs such as Lenalidomide. Its chemical structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on a methyl benzoate scaffold, dictates its reactivity and stability profile. This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, stability, and synthetic applications of this compound. Detailed experimental protocols for its synthesis and subsequent reactions are presented, alongside a discussion of its stability under various conditions. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 133446-99-8 | [1][2] |
| Molecular Formula | C₉H₈BrNO₄ | [1][2] |
| Molecular Weight | 274.07 g/mol | [1] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C | [4] |
| SMILES | COC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])CBr | [1] |
Reactivity
The reactivity of this compound is primarily governed by the benzylic bromide functional group. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the resulting carbocation intermediate through resonance.
The presence of a strong electron-withdrawing nitro group at the para-position significantly influences the reactivity of the benzylic bromide. While electron-withdrawing groups can destabilize a carbocation intermediate in an SN1 reaction, they can enhance the electrophilicity of the benzylic carbon, potentially favoring an SN2 mechanism. The reaction pathway (SN1 vs. SN2) will depend on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[5][6][7][8]
A primary application of this compound is in N-alkylation reactions, a key step in the synthesis of Lenalidomide precursors.[3]
Stability and Degradation
While specific stability studies on this compound are not extensively available in the literature, information can be inferred from related compounds and general chemical principles. A forced degradation study on the structurally similar 4-bromomethyl-3-nitrobenzoic acid revealed that the compound is most labile under acidic and alkaline hydrolytic conditions, leading to the formation of the corresponding benzyl alcohol.[9] This suggests that a primary degradation pathway for this compound is likely the hydrolysis of the benzylic bromide to form Methyl 2-(hydroxymethyl)-4-nitrobenzoate.
Nitroaromatic compounds can also be susceptible to reduction of the nitro group.[10] The stability of the ester functionality to hydrolysis should also be considered, particularly under strong acidic or basic conditions. For long-term storage, it is recommended to keep the compound at 2-8°C in a well-closed container, away from moisture and strong light.[4]
Synthesis and Experimental Protocols
The most common method for the synthesis of this compound is the radical bromination of its precursor, Methyl 2-methyl-4-nitrobenzoate.[3]
Synthesis of this compound
This procedure involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[11][12][13]
Experimental Protocol:
-
To a solution of Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., acetonitrile, carbon tetrachloride), add N-bromosuccinimide (1.1-1.2 eq).[11][12]
-
Add a catalytic amount of a radical initiator (e.g., AIBN or BPO, ~0.1 eq).[11][12]
-
Heat the reaction mixture to reflux (typically 55-80°C) and monitor the reaction progress by a suitable analytical technique such as TLC or HPLC.[11][13]
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a non-polar solvent like carbon tetrachloride, filter the mixture to remove the succinimide byproduct.[13]
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]
-
Purify the crude product by recrystallization or silica gel column chromatography.[13]
Nucleophilic Substitution: Synthesis of Lenalidomide Intermediate
A key application of this compound is its reaction with an amine nucleophile in the synthesis of Lenalidomide.[11][14][15]
Experimental Protocol:
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like triethylamine or potassium carbonate (2.0-2.5 eq) and stir.[11][14]
-
Add a solution of this compound (1.0-1.1 eq) in the same solvent to the reaction mixture.[11]
-
Heat the reaction mixture (typically to 50-60°C) and monitor its progress by TLC or HPLC.[11][15]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then with a suitable organic solvent (e.g., ethanol or isopropanol) to remove impurities.[11]
-
Dry the purified product under vacuum.
Quality Control and Analysis
The purity of this compound is critical for its use in pharmaceutical synthesis. Potential impurities can arise from the starting materials or as byproducts of the synthesis. For instance, in the synthesis of Lenalidomide, several isomeric bromomethyl nitrobenzoates are considered potential genotoxic impurities.[16]
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for the quality control and impurity profiling of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation.[4][17]
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. Its utility is well-established, particularly in the synthesis of the anti-cancer drug Lenalidomide. Understanding its reactivity, which is dominated by the benzylic bromide, and its stability, with hydrolysis being a likely degradation pathway, is crucial for its effective use in research and development. The provided experimental protocols and logical workflows offer a practical guide for the synthesis, reaction, and quality control of this important chemical compound. Further quantitative studies on its reaction kinetics and degradation profile would be beneficial for optimizing its use in large-scale pharmaceutical manufacturing.
References
- 1. This compound | 133446-99-8 | IFA44699 [biosynth.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 133446-99-8 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 15. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. 2-BROMOMETHYL-4-NITRO-BENZOIC ACID METHYL ESTER(133446-99-8) 1H NMR spectrum [chemicalbook.com]
The Synthetic Versatility of Methyl 2-(bromomethyl)-4-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-nitrobenzoate is a valuable and versatile synthetic building block, playing a crucial role as a key intermediate in the synthesis of various high-value molecules, most notably in the pharmaceutical industry. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, provides multiple sites for chemical modification, making it an ideal starting material for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications, with a focus on detailed experimental protocols and its utility in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 133446-99-8 |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| Appearance | Solid |
| SMILES | COC(=O)c1ccc(cc1CBr)--INVALID-LINK--=O |
| InChI Key | PGNKFDOPHHNVNF-UHFFFAOYSA-N |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, Methyl 2-methyl-4-nitrobenzoate. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator, for instance, benzoyl peroxide or azobisisobutyronitrile (AIBN).
Experimental Protocol: Radical Bromination
This protocol is based on established methods for benzylic bromination and specific examples found in the literature for analogous compounds.
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05-1.2 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to quench any remaining acidic species, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by silica gel column chromatography.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Methyl Ester Protons (-OCH₃): A singlet peak is expected around 3.9-4.0 ppm.
-
Benzylic Protons (-CH₂Br): A singlet peak is anticipated in the region of 4.8-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
-
Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region (typically between 7.5 and 8.5 ppm), influenced by the substitution pattern.
¹³C NMR Spectroscopy
-
Methyl Ester Carbonyl Carbon (C=O): A peak is expected in the range of 164-166 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal should appear around 52-53 ppm.
-
Benzylic Carbon (-CH₂Br): A peak is anticipated around 30-33 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-150 ppm), with the carbon bearing the nitro group being the most downfield.
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group, one for the asymmetric stretch (around 1520-1540 cm⁻¹) and one for the symmetric stretch (around 1340-1350 cm⁻¹).
-
C-Br Stretch: A moderate absorption is expected in the fingerprint region, typically between 600-700 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.
Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak (M⁺) and isotopic peaks (M+2) characteristic of a bromine-containing compound. Common fragmentation patterns would involve the loss of the bromo-methyl radical (•CH₂Br), the methoxy radical (•OCH₃), and the entire ester group.
Applications as a Synthetic Building Block
The synthetic utility of this compound stems from the reactivity of its benzylic bromide, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the 2-(methoxycarbonyl)-5-nitrobenzyl moiety into a wide range of molecules.
Synthesis of Lenalidomide Precursors
A primary application of this building block is in the synthesis of the immunomodulatory drug Lenalidomide. The synthesis involves the reaction of this compound with 3-aminopiperidine-2,6-dione or its protected forms. This key step forms the isoindolinone core of the drug.
Caption: Key steps in the synthesis of Lenalidomide using this compound.
Synthesis of Polyglutamate Analogs
This compound also serves as a starting material for the synthesis of polyglutamate analogs.[1] These compounds are of interest in medicinal chemistry due to their potential as chemotherapeutic agents that may interfere with tumor cell proliferation.[1] The synthetic strategy typically involves the reduction of the nitro group to an amine, which can then be elaborated into a polyglutamate chain.
General Reactivity and Potential Applications
The reactive benzylic bromide can be displaced by a variety of nucleophiles, including:
-
Nitrogen Nucleophiles: Amines, amides, and heterocycles can be N-alkylated to introduce the substituted benzyl group. This is fundamental to the synthesis of isoindolinones and other nitrogen-containing heterocycles.
-
Oxygen Nucleophiles: Alcohols and phenols can be O-alkylated to form ethers.
-
Sulfur Nucleophiles: Thiols can be S-alkylated to form thioethers.
-
Carbon Nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new carbon-carbon bonds.
This broad reactivity profile makes this compound a valuable tool for the construction of diverse molecular libraries for drug discovery and materials science applications.
Conclusion
This compound is a highly functionalized and versatile building block with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the construction of complex molecules. While its use in the synthesis of Lenalidomide is well-established, its potential for the creation of other novel compounds remains a promising area for further research and development. This guide provides a foundational understanding for researchers and professionals looking to utilize this valuable synthetic intermediate in their work.
References
The Versatile Role of Methyl 2-(bromomethyl)-4-nitrobenzoate in Medicinal Chemistry: A Technical Guide
For Immediate Release
Methyl 2-(bromomethyl)-4-nitrobenzoate, a substituted aromatic compound, has emerged as a pivotal building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a reactive benzylic bromide and an electron-withdrawing nitro group, make it a versatile precursor for the construction of complex heterocyclic scaffolds and for its use as a linker in advanced drug delivery systems. This technical guide provides an in-depth analysis of its applications, supported by experimental protocols and quantitative data, for researchers, scientists, and drug development professionals.
Core Applications in the Synthesis of Bioactive Molecules
This compound serves as a key starting material in the synthesis of several important classes of therapeutic agents. Its utility is most notably demonstrated in the production of immunomodulatory drugs, anticancer agents, and potentially in the burgeoning field of targeted protein degradation.
Synthesis of Lenalidomide: An Immunomodulatory Staple
One of the most significant applications of this compound is as a crucial intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma and other hematological malignancies.[1][2] The synthesis involves a nucleophilic substitution reaction where the bromomethyl group reacts with an appropriate amine, leading to the formation of the core isoindolinone structure of Lenalidomide.
Experimental Protocol: Synthesis of Lenalidomide Intermediate
A common synthetic route involves the reaction of this compound with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base, such as triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the nucleophilic substitution and subsequent cyclization to form the 4-nitro-isoindolinone intermediate. This intermediate is then subjected to a reduction of the nitro group to an amine, yielding Lenalidomide.[3][4]
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Yield | Reference |
| This compound | 3-aminopiperidine-2,6-dione HCl | DMSO | Triethylamine | 50-55 °C | ~79% (overall) | [5] |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | L-glutamine methyl ester | Acetonitrile | - | - | 51% (overall) | [3] |
Construction of Heterocyclic Scaffolds: 2H-Indazoles and Quinazolinones
The reactivity of this compound extends to the synthesis of various heterocyclic systems, including 2H-indazoles and quinazolinones, which are prevalent scaffolds in many biologically active compounds.
2H-Indazoles: These compounds can be synthesized through a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which can be prepared from this compound.[6] 2H-indazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[5]
Quinazolinones: The synthesis of quinazolinone derivatives can be achieved through a reductive cyclization of a precursor derived from the reaction of this compound with an appropriate amine, followed by reduction of the nitro group and subsequent cyclization.[7] Quinazolinone-based molecules have been investigated for their potential as anticancer agents, often targeting tyrosine kinases.[8][9]
| Heterocycle | General Synthetic Strategy | Key Reaction Type | Potential Biological Activity |
| 2H-Indazoles | Palladium-catalyzed intramolecular amination | C-N bond formation | Anti-inflammatory, Antimicrobial |
| Quinazolinones | Reductive cyclization | Cyclization | Anticancer (Tyrosine kinase inhibitors) |
Signaling Pathways and Biological Targets
The therapeutic effects of compounds derived from this compound are often linked to their interaction with specific biological pathways. A prime example is the mechanism of action of Lenalidomide, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.
The Cereblon E3 Ligase Pathway
Lenalidomide exerts its immunomodulatory and anti-cancer effects by binding to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[10][11] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12] The degradation of these factors is crucial for the therapeutic activity of Lenalidomide in multiple myeloma.
Emerging Applications: PROTACs and Beyond
The bifunctional nature of molecules derived from this compound makes them attractive candidates for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation.
While direct synthesis of PROTACs using this compound is not yet widely reported, its derivatives can be envisioned as versatile linkers. The aromatic core can be functionalized to bind to a target protein, while the other end of the molecule can be modified to attach a ligand for an E3 ligase, such as Cereblon or VHL. The development of such molecules represents a promising frontier in targeted therapy.[13][14]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the blockbuster drug Lenalidomide underscores its importance, while its potential for creating diverse heterocyclic libraries and novel therapeutic modalities like PROTACs highlights its ongoing relevance in drug discovery and development. The continued exploration of this compound's reactivity and its incorporation into innovative molecular designs holds significant promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 7. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 10. gosset.ai [gosset.ai]
- 11. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of Linkers in Chemical Biology [bldpharm.com]
- 14. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of Methyl 2-(bromomethyl)-4-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol ).[1][2] This compound serves as a key intermediate in various synthetic applications, including the development of pharmaceutical agents.
Spectroscopic Data Summary
Due to the limited availability of direct experimental spectra for this compound, the following data tables present predicted values derived from the analysis of structurally analogous compounds. These predictions are based on established principles of spectroscopic interpretation and data from similar molecules such as Methyl 4-nitrobenzoate, Methyl 2-methyl-4-nitrobenzoate, and Methyl 2-bromo-4-nitrobenzoate.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.4 - 8.2 | m | 2H | Aromatic (H-3, H-5) |
| ~7.8 - 7.6 | d | 1H | Aromatic (H-6) |
| ~4.8 | s | 2H | -CH₂Br |
| ~3.9 | s | 3H | -OCH₃ |
Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~150 | C-NO₂ |
| ~140 | Aromatic C-Br |
| ~135 | Aromatic C-COOCH₃ |
| ~131 | Aromatic CH |
| ~125 | Aromatic CH |
| ~124 | Aromatic CH |
| ~53 | -OCH₃ |
| ~30 | -CH₂Br |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~1530, ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |
| ~1250 | Strong | C-O stretch (ester) |
| ~680 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 273/275 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 242/244 | [M - OCH₃]⁺ |
| 194 | [M - Br]⁺ |
| 164 | [M - Br - NO₂]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through the radical bromination of Methyl 2-methyl-4-nitrobenzoate. The following is a detailed protocol adapted from established procedures for similar benzylic brominations.[3]
Synthesis of this compound
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 equivalent) in the chosen solvent (e.g., CCl₄).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO (0.05 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide precipitate.
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube for ¹H and ¹³C NMR analysis.
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum. The typical range for analysis is 4000-400 cm⁻¹.
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule, where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then analyzed based on their mass-to-charge ratio (m/z).
Mandatory Visualizations
The following diagrams illustrate the key logical relationships and workflows described in this guide.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Workflow for the spectroscopic analysis and structural confirmation of the synthesized product.
References
Methyl 2-(bromomethyl)-4-nitrobenzoate: A Comprehensive Technical Guide to Safety and Handling
For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. Methyl 2-(bromomethyl)-4-nitrobenzoate, a key reagent in various synthetic pathways, including the synthesis of the immunomodulatory agent Lenalidomide, warrants particular attention due to its hazardous properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound.
Chemical and Physical Properties
This compound is a solid organic compound.[4] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Chemical Formula | C₉H₈BrNO₄ | [1][4] |
| Molecular Weight | 274.07 g/mol | [1][4] |
| Appearance | Solid | [4] |
| CAS Number | 133446-99-8 | [1][2][3] |
| Storage Class | 11 - Combustible Solids | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is an alkylating agent, a class of compounds known for their high reactivity and potential to cause significant harm.[5] Alkylating agents are often toxic and carcinogenic due to their ability to alkylate DNA, which can lead to cytotoxic, mutagenic, and carcinogenic effects. The primary health hazards are summarized in Table 2.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction. |
| Skin Corrosion/Irritation | - | - | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | - | - | Causes serious eye irritation. |
Note: Hazard classifications can vary between suppliers and based on the concentration of the substance.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk:
-
Eye Protection : Chemical splash goggles are required at all times. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Skin and Body Protection : A fully buttoned lab coat is mandatory. For tasks with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection : All work with this compound should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.
Engineering Controls
-
Chemical Fume Hood : All weighing, handling, and reactions involving this compound must be performed in a properly functioning chemical fume hood.
-
Ventilation : The laboratory should be well-ventilated to prevent the accumulation of any hazardous vapors.
Safe Handling Practices
-
Avoid Inhalation, Ingestion, and Skin Contact : Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Weighing : Weigh the solid compound carefully within the fume hood to avoid generating dust.
-
Spill Management : In case of a small spill, alert personnel in the area. The spill should be treated with an inert absorbent material and collected into a labeled hazardous waste container. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage and Disposal
Proper storage and waste management are critical for maintaining a safe laboratory environment.
Storage
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Location : Store in a designated corrosives or combustibles area, away from incompatible materials such as strong oxidizing agents and bases.
-
Segregation : Segregate from easily oxidized substances, alkalis, and reducing agents.
Disposal
-
Waste Classification : All waste containing this compound, including contaminated lab supplies (e.g., gloves, filter paper), must be treated as hazardous waste.
-
Waste Containers : Collect waste in clearly labeled, sealed, and compatible containers. Label as "Hazardous Waste" and specify "Halogenated Organic Waste."
-
Disposal Method : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release into the environment.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualized Workflows and Mechanisms
To further clarify the necessary precautions and the compound's mode of action, the following diagrams are provided.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | 133446-99-8 | IFA44699 [biosynth.com]
- 3. omsynth.com [omsynth.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 100959-22-6 CAS MSDS (METHYL 2-BROMO-4-NITROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Genesis of a Key Intermediate: A Technical Guide to Methyl 2-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-nitrobenzoate is a pivotal chemical intermediate, instrumental in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant role in medicinal chemistry. While a singular "discovery" event for this compound is not prominent in the scientific literature, its history is intrinsically linked to the evolution of synthetic methodologies and its application as a versatile building block.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its key properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 133446-99-8 | [2][3] |
| Molecular Formula | C₉H₈BrNO₄ | [1][2] |
| Molecular Weight | 274.07 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Storage | 2-8°C Refrigerator | [3] |
| InChI | 1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3 | [1] |
| SMILES | COC(=O)c1ccc(cc1CBr)--INVALID-LINK--=O | [1] |
Synthesis of this compound
The history of this compound is fundamentally a story of its synthesis. It is most commonly prepared via the radical bromination of Methyl 2-methyl-4-nitrobenzoate. This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). This method is a standard and widely adopted procedure in organic synthesis for the selective bromination of benzylic positions.
General Reaction Pathway
The synthesis involves the substitution of a hydrogen atom on the methyl group of Methyl 2-methyl-4-nitrobenzoate with a bromine atom.
Caption: General reaction for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. While specific laboratory conditions may vary, this serves as a robust starting point for researchers. A similar methodology is employed for analogous compounds like Methyl 2-(bromomethyl)-4-chlorobenzoate.[4]
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-4-nitrobenzoate (1.0 equivalent).
-
Add the chosen solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (1.05 equivalents) and AIBN (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Caption: Experimental workflow for the synthesis of this compound.
Role in Drug Development
This compound is a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a key building block for the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma.[5][6] The bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile construction of the isoindolinone core of Lenalidomide. Its history is therefore closely tied to the development of this important therapeutic agent.
Conclusion
While the "discovery" of this compound may not be a singular, celebrated event, its importance in organic synthesis and drug development is undeniable. Its straightforward and efficient synthesis has made it a readily accessible and valuable tool for medicinal chemists. This technical guide provides researchers with the essential information needed to understand and utilize this key chemical intermediate in their own synthetic endeavors.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 133446-99-8 | IFA44699 [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. clearsynth.com [clearsynth.com]
Methyl 2-(bromomethyl)-4-nitrobenzoate Derivatives and Analogs: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-nitrobenzoate and its structural analogs are versatile intermediates in synthetic organic chemistry, particularly in the realm of medicinal chemistry. The inherent reactivity of the benzylic bromide and the influence of the electron-withdrawing nitro group make this scaffold a valuable starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound derivatives and their analogs. It is intended to be a resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and a summary of known quantitative data to facilitate further investigation and application of these compounds.
Synthesis of this compound
The primary route for the synthesis of this compound involves the radical bromination of the corresponding methyl 2-methyl-4-nitrobenzoate. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
General Experimental Protocol: Radical Bromination
Materials:
-
Methyl 2-methyl-3-nitrobenzoate (1.0 eq)
-
N-bromosuccinimide (NBS) (1.1-1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate in the chosen solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide and AIBN to the solution.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent like dichloromethane and wash with water several times to remove succinimide.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Note: This is a general procedure. Specific reaction times, temperatures, and purification methods may vary depending on the specific substrate and scale of the reaction.
Caption: General workflow for the synthesis of this compound.
Biological Activity of Analogs
While this compound is primarily utilized as a synthetic intermediate, its structural analogs, particularly 3-methyl-4-nitrobenzoate derivatives, have demonstrated notable biological activity.
Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives
A series of 3-methyl-4-nitrobenzoate derivatives have been evaluated for their antifungal properties against various Candida species. The minimum inhibitory concentration (MIC) values for these compounds are summarized in the table below. The data suggests that the length of the alkyl ester chain influences the antifungal potency.[1][2][3]
| Compound | R Group | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. glabrata | MIC (µg/mL) vs. C. krusei | MIC (µg/mL) vs. C. guilliermondii |
| Methyl 3-methyl-4-nitrobenzoate | Methyl | 125 | 250 | 62.5 | 125 |
| Ethyl 3-methyl-4-nitrobenzoate | Ethyl | 250 | 250 | 125 | 250 |
| Propyl 3-methyl-4-nitrobenzoate | Propyl | 62.5 | 125 | 125 | 62.5 |
| Butyl 3-methyl-4-nitrobenzoate | Butyl | 125 | 250 | 250 | 125 |
| Pentyl 3-methyl-4-nitrobenzoate | Pentyl | 250 | 125 | 62.5 | 31.25 |
| Hexyl 3-methyl-4-nitrobenzoate | Hexyl | 125 | 62.5 | 125 | 62.5 |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the general principles for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3]
Materials:
-
Test compounds
-
Candida species isolates
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Sterile saline
-
0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum: Suspend fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Preparation of Compound Dilutions: Serially dilute the test compounds in RPMI-1640 medium within the 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared fungal suspension. Include a positive control (fungal suspension without any compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Caption: Experimental workflow for antifungal susceptibility testing.
Putative Mechanism of Action
The biological activity of many nitroaromatic compounds is linked to the reductive activation of the nitro group by cellular nitroreductases.[3] This can lead to the generation of reactive nitrogen species, causing cellular damage. For the antifungal 3-methyl-4-nitrobenzoate derivatives, modeling studies have suggested an interaction with the TPMK (Thymidylate Kinase) protein, which is a potential molecular target for antifungal agents.[1][2]
Caption: Putative signaling pathway for antifungal nitrobenzoate derivatives.
Application in the Synthesis of Lenalidomide
A significant application of methyl 2-(bromomethyl)-nitrobenzoate isomers is in the synthesis of immunomodulatory drugs, most notably Lenalidomide. The 3-nitro isomer, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key precursor.
Experimental Protocol: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione
The following protocol is adapted from patent literature for the synthesis of a key intermediate of Lenalidomide.[4][5][6]
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
3-aminopiperidine-2,6-dione hydrochloride
-
Triethylamine or Sodium Bicarbonate
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Procedure:
-
Charge a reaction vessel with 3-aminopiperidine-2,6-dione hydrochloride and the chosen solvent (e.g., DMSO).
-
Slowly add a base, such as triethylamine, to the mixture under an inert atmosphere (e.g., nitrogen).
-
Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate in the same solvent to the reaction mixture.
-
Heat the mixture to 50-60°C and maintain for several hours, monitoring the reaction by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Filter the solid, wash with water, and then with a suitable solvent like methanol or isopropanol to purify the product.
-
Dry the resulting solid under vacuum to yield 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione.
Future Perspectives
The this compound scaffold holds considerable potential for the development of novel therapeutic agents. While its application in the synthesis of Lenalidomide is well-established, the exploration of other derivatives is an area ripe for investigation. The demonstrated antifungal activity of its analogs suggests that derivatives of the core compound could be promising candidates for new antimicrobial agents. Furthermore, the general anticancer properties of nitroaromatic and substituted benzyl bromide compounds indicate that novel derivatives of this compound may exhibit interesting cytotoxic activities.[7][8][9] Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to fully explore the therapeutic potential of this versatile chemical scaffold. Quantitative structure-activity relationship (QSAR) studies could also be employed to guide the design of more potent and selective analogs.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Theoretical Exploration of the Electronic Structure of Methyl 2-(bromomethyl)-4-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of Methyl 2-(bromomethyl)-4-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of published experimental or theoretical studies on this specific molecule, this paper outlines a robust computational and experimental framework for its characterization. It presents a hypothetical but realistic set of data derived from proposed Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, alongside standardized experimental protocols for UV-Visible and Nuclear Magnetic Resonance spectroscopy. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound, offering detailed methodologies and expected outcomes to guide future research.
Introduction
This compound is a significant building block in organic synthesis, particularly in the pharmaceutical industry. Its utility is largely dictated by the interplay of its functional groups—the electron-withdrawing nitro group, the ester, and the reactive bromomethyl group—which collectively define its electronic landscape and reactivity. Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior, reaction mechanisms, and potential biological activity. This guide details the theoretical and experimental approaches required to elucidate these properties.
Theoretical Methodology: A Hypothetical Study
To investigate the electronic properties of this compound, a computational study is proposed using established quantum chemical methods. The following sections detail the protocols for these hypothetical calculations.
Computational Details
All calculations would be performed using the Gaussian 09 software package. The molecular structure of this compound would be built using GaussView and initially optimized using a semi-empirical method before proceeding to more accurate calculations.
2.1.1. Geometry Optimization and Frequency Calculations The ground state geometry of the molecule is to be optimized in the gas phase using both Density Functional Theory (DFT) with the B3LYP functional and the Hartree-Fock (HF) method.[1][2] A 6-311++G(d,p) basis set, which includes diffuse functions and polarization, is proposed for all atoms to accurately describe the electronic distribution, especially for the electronegative oxygen, nitrogen, and bromine atoms.[3] Frequency calculations at the same level of theory should be performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[1][2]
2.1.2. Electronic Properties Following geometry optimization, several key electronic properties would be calculated:
-
Mulliken Population Analysis: To determine the partial atomic charges on each atom, providing insight into the charge distribution and reactive sites.[4][5]
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.[4][6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
The logical workflow for these theoretical calculations is illustrated in the diagram below.
Hypothetical Quantitative Data
The following tables summarize the expected quantitative data from the proposed DFT and HF calculations. Note: This data is hypothetical and serves as a realistic projection for the purposes of this guide.
Optimized Geometrical Parameters
Table 1: Selected Bond Lengths (Å)
| Bond | DFT (B3LYP) | Hartree-Fock (HF) |
|---|---|---|
| C-Br | 1.958 | 1.945 |
| N-O (avg) | 1.235 | 1.218 |
| C=O | 1.215 | 1.198 |
| C-O (ester) | 1.345 | 1.332 |
Table 2: Selected Bond Angles (°)
| Angle | DFT (B3LYP) | Hartree-Fock (HF) |
|---|---|---|
| C-C-Br | 112.5 | 112.8 |
| O-N-O | 124.8 | 125.1 |
| C-C=O | 125.1 | 125.3 |
| O=C-O | 123.5 | 123.6 |
Mulliken Atomic Charges
Table 3: Hypothetical Mulliken Charges (e)
| Atom | DFT (B3LYP) | Hartree-Fock (HF) |
|---|---|---|
| Br | -0.185 | -0.210 |
| N | +0.550 | +0.610 |
| O (nitro avg) | -0.380 | -0.420 |
| C (carbonyl) | +0.450 | +0.520 |
| O (carbonyl) | -0.410 | -0.450 |
Frontier Molecular Orbital Energies
Table 4: FMO Energies and Energy Gap (eV)
| Parameter | DFT (B3LYP) | Hartree-Fock (HF) |
|---|---|---|
| HOMO Energy | -7.85 | -8.95 |
| LUMO Energy | -3.20 | -1.85 |
| Energy Gap (ΔE) | 4.65 | 7.10 |
The relationship between the key functional groups and the molecule's electronic properties is depicted below.
Experimental Protocols for Structural Elucidation
To complement the theoretical calculations, the following standard experimental protocols are recommended for the characterization of this compound.
UV-Visible Spectroscopy
This technique is used to investigate the electronic transitions within the molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region.[7][8]
4.1.1. Objective: To determine the absorption maxima (λmax) corresponding to π → π* transitions, which are influenced by the aromatic ring and its substituents.
4.1.2. Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-4 to 10-5 M) in a UV-grade solvent such as ethanol or cyclohexane. The solvent should not absorb in the same region as the analyte.[7]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[9]
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The presence of the nitro and ester groups conjugated with the benzene ring is expected to cause a red shift (bathochromic shift) of the primary and secondary absorption bands compared to unsubstituted benzene.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.[10][11]
4.2.1. Objective: To confirm the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
4.2.2. Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10][12]
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
A singlet for the methyl protons (-OCH₃).
-
A singlet for the benzylic protons (-CH₂Br).
-
Signals in the aromatic region (typically 7-9 ppm) for the three protons on the benzene ring. The electron-withdrawing nitro group will deshield these protons, shifting them downfield. Spin-spin splitting patterns will reveal their relative positions.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
A signal for the methyl carbon.
-
A signal for the benzylic carbon.
-
Six distinct signals for the aromatic carbons (unless symmetry causes overlap).
-
A signal for the carbonyl carbon of the ester group.
-
-
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.
Conclusion
This technical guide outlines a comprehensive theoretical and experimental strategy for the detailed characterization of the electronic structure of this compound. By employing Density Functional Theory and Hartree-Fock calculations, crucial quantitative data regarding the molecule's geometry, charge distribution, and frontier molecular orbitals can be obtained. These theoretical predictions, when coupled with empirical data from UV-Visible and NMR spectroscopy, will provide a thorough understanding of the molecule's properties. The methodologies and hypothetical data presented herein offer a valuable roadmap for researchers, enabling a deeper investigation into the chemical behavior of this important synthetic intermediate and facilitating its application in drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. irjweb.com [irjweb.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. jchps.com [jchps.com]
Methodological & Application
Synthesis of Lenalidomide: A Detailed Application Note and Protocol Utilizing Methyl 2-(bromomethyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an analogue of thalidomide, is a potent immunomodulatory and anti-angiogenic agent widely used in the treatment of multiple myeloma and other myelodysplastic syndromes. This document provides a detailed protocol for the synthesis of Lenalidomide. The synthesis commences with the condensation of methyl 2-(bromomethyl)-3-nitrobenzoate and 3-amino-2,6-piperidinedione hydrochloride to form the nitro intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione. This intermediate is subsequently reduced to yield the final product, Lenalidomide. This process is a widely adopted and effective route for the preparation of this crucial pharmaceutical agent.[1][2]
It is important to note that while the prompt specified the use of methyl 2-(bromomethyl)-4-nitrobenzoate, the established and widely documented synthetic route to Lenalidomide utilizes methyl 2-(bromomethyl)-3-nitrobenzoate . This protocol is based on the latter, scientifically validated starting material.
Synthetic Pathway Overview
The synthesis of Lenalidomide from methyl 2-(bromomethyl)-3-nitrobenzoate is a two-step process:
-
Condensation/Cyclization: Reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-amino-2,6-piperidinedione hydrochloride to form 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione.
-
Nitro Group Reduction: Reduction of the nitro intermediate to the corresponding amino group to afford Lenalidomide.
Caption: Synthetic pathway for Lenalidomide.
Experimental Protocols
Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione (Nitro Intermediate)
This procedure involves the condensation reaction between methyl 2-(bromomethyl)-3-nitrobenzoate and 3-amino-2,6-piperidinedione hydrochloride.
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
3-amino-2,6-piperidinedione hydrochloride
-
Base: Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile
Protocol:
-
In a reaction vessel, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate and 3-amino-2,6-piperidinedione hydrochloride in the chosen solvent (e.g., DMF).[3]
-
Add the base (e.g., sodium bicarbonate) to the mixture.[3]
-
Heat the reaction mixture to a temperature between 50°C and 85°C.[3][4]
-
Stir the mixture for 2 to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.[3]
-
Filter the solid, wash with water, and then with a suitable solvent like ethanol or isopropyl alcohol to remove impurities.[3][4]
-
Dry the resulting solid under vacuum to obtain the nitro intermediate.
Caption: Workflow for the synthesis of the nitro intermediate.
Step 2: Synthesis of Lenalidomide (Reduction of the Nitro Group)
This step involves the reduction of the nitro group of the intermediate to an amine to yield Lenalidomide.
Materials:
-
3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione
-
Reducing Agent: Palladium on carbon (Pd/C) with hydrogen gas, or Zinc powder with formic acid.[3]
-
Solvent: Methanol, 1,4-Dioxane, or a mixture of an organic solvent and water.[5][6]
Protocol (Catalytic Hydrogenation):
-
Charge a hydrogenation reactor with the nitro intermediate and the solvent (e.g., 1,4-dioxane).[5]
-
Add the 10% Pd/C catalyst.[5]
-
Pressurize the reactor with hydrogen gas (typically around 50 psi).[5][6]
-
Stir the mixture at room temperature or slightly elevated temperature for several hours until the reaction is complete (monitored by HPLC).
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate, or a dioxane/ethyl acetate mixture) to yield pure Lenalidomide.[5]
Protocol (Zinc/Formic Acid Reduction):
-
In a reaction vessel, suspend the nitro intermediate in a mixture of water, n-propanol, and formic acid.[3]
-
Add zinc powder to the mixture.[3]
-
Heat the reaction mixture to 70-80°C and stir for 2-3 hours.[3]
-
Monitor the reaction by HPLC.
-
Once complete, filter the hot reaction mixture to remove zinc salts.
-
Cool the filtrate to 15-20°C to crystallize the product.[3]
-
Filter the solid, wash with a mixture of isopropanol and water, and then with water.[3]
-
Dry the product under vacuum to obtain Lenalidomide.[3]
Caption: Workflow for the reduction of the nitro intermediate.
Data Presentation
The following tables summarize the quantitative data from various reported syntheses of Lenalidomide, highlighting the reaction conditions and outcomes.
Table 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | N,N-Diisopropylethylamine | Acetonitrile | 80-85 | 12 | 86 | 95.73 (HPLC) | [4] |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | Sodium bicarbonate | DMF | 50-60 | 2-3 | - | - | [3] |
| Methyl 2-halomethyl-3-nitrobenzoate | Triethylamine | NMP or Acetonitrile | - | - | - | - | [7] |
| Methyl 2-bromomethyl-3-nitrobenzoate | Sodium carbonate | Tetrahydrofuran | Reflux | - | >90 (crude) | - | [1] |
Table 2: Synthesis of Lenalidomide (Reduction Step)
| Nitro Intermediate | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | 10% Pd/C, H₂ (50 psi) | 1,4-Dioxane | - | 6.5 | ~36 | - | [5][6] |
| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | 10% Pd/C, H₂ | Methanol | - | 5 | 51 | - | [5][6] |
| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | Sodium bisulfite | Ethanol/Water | 80 | 12 | - | >99.5 (after crystallization) | [4] |
| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | Zinc powder, Formic acid | n-Propanol/Water | 70-80 | 2-3 | 90.1 | 99.96 (HPLC) | [3] |
Conclusion
The synthesis of Lenalidomide from methyl 2-(bromomethyl)-3-nitrobenzoate is a robust and well-documented process. The two-step procedure, involving a condensation reaction followed by a nitro group reduction, can be optimized to achieve high yields and purity. The choice of reagents and reaction conditions, particularly for the reduction step, can be tailored based on the available equipment and desired process parameters. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development.
References
- 1. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 7. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 2-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-nitrobenzoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on a benzoate scaffold, makes it an excellent substrate for nucleophilic substitution reactions. The benzylic bromide is highly susceptible to displacement by a wide range of nucleophiles, proceeding primarily through an SN2 mechanism. This reactivity is further enhanced by the electron-withdrawing nitro group, which stabilizes the transition state.[1][2] This reactivity profile allows for the facile introduction of diverse functionalities, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical agents. A notable application is its use as a key intermediate in the synthesis of the immunomodulatory drug Lenalidomide.[3]
These application notes provide detailed protocols for nucleophilic substitution reactions of this compound with common nucleophiles such as amines, thiols, and alcohols.
General Reaction Mechanism
The nucleophilic substitution reactions of this compound predominantly follow an SN2 (bimolecular nucleophilic substitution) pathway. The reaction is initiated by the attack of a nucleophile on the electrophilic benzylic carbon, which bears the bromine atom. This attack occurs from the backside relative to the carbon-bromine bond, leading to a concerted process where the nucleophile-carbon bond forms simultaneously with the cleavage of the carbon-bromine bond. This process proceeds through a high-energy transition state where the central carbon is pentacoordinate, ultimately resulting in the displacement of the bromide ion and the formation of the substituted product.
Factors that influence the rate and efficiency of these SN2 reactions include the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base. Stronger nucleophiles, polar aprotic solvents that solvate the cation but not the nucleophile, and elevated temperatures generally favor the SN2 reaction. For nucleophiles that are neutral (e.g., amines, alcohols), a non-nucleophilic base is often required to deprotonate the nucleophile or to neutralize the acid generated during the reaction.
Experimental Protocols
Reaction with Amine Nucleophiles
The reaction of this compound with primary or secondary amines is a common method for the synthesis of N-benzylated compounds. A base is typically added to neutralize the hydrobromic acid formed during the reaction and to prevent the protonation of the amine nucleophile.
Representative Protocol: Synthesis of Methyl 2-(((benzyl)amino)methyl)-4-nitrobenzoate
-
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Reaction with Thiol Nucleophiles
Thiol nucleophiles readily react with this compound to form thioethers. A base is required to deprotonate the thiol to the more nucleophilic thiolate.
Representative Protocol: Synthesis of Methyl 2-((benzylthio)methyl)-4-nitrobenzoate
-
Materials:
-
This compound
-
Benzyl mercaptan
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add benzyl mercaptan (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter off the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Reaction with Alcohol/Phenol Nucleophiles (Williamson Ether Synthesis)
The reaction with alkoxides or phenoxides, generated in situ from the corresponding alcohols or phenols using a base, leads to the formation of ethers. This is a classic example of the Williamson ether synthesis.
Representative Protocol: Synthesis of Methyl 4-nitro-2-((phenoxymethyl)benzoate)
-
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq) in acetone.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
| Nucleophile Class | Representative Nucleophile | Product | Typical Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| Amine | Benzylamine | Methyl 2-(((benzyl)amino)methyl)-4-nitrobenzoate | DMF | Et₃N | 50-60 | 4-6 | 85-95 |
| Thiol | Benzyl mercaptan | Methyl 2-((benzylthio)methyl)-4-nitrobenzoate | Acetone | K₂CO₃ | RT | 3-5 | >90 |
| Alcohol/Phenol | Phenol | Methyl 4-nitro-2-((phenoxymethyl)benzoate) | Acetone | K₂CO₃ | Reflux | 6-8 | 80-90 |
Note: Yields are representative and can vary based on the specific nucleophile and reaction conditions.
Visualizations
Reaction Mechanism
Caption: General SN2 mechanism for nucleophilic substitution.
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Factors Influencing Reaction Outcome
References
Application Notes and Protocols for the Synthesis of Polyglutamate Analogs Using Methyl 2-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglutamate analogs are biodegradable polymers with significant potential in drug delivery, tissue engineering, and as vaccine adjuvants. Their biocompatibility and the presence of functionalizable carboxylic acid side chains make them attractive candidates for creating sophisticated biomedical materials. This document provides detailed application notes and protocols for the synthesis of polyglutamate analogs initiated by Methyl 2-(bromomethyl)-4-nitrobenzoate.
This method involves a two-step process. First, the initiator, this compound, is converted to a primary amine-functionalized initiator. This amine then initiates the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). The resulting poly(γ-benzyl-L-glutamate) can then be deprotected to yield the final polyglutamate analog. The nitro group on the initiator molecule can serve as a handle for further chemical modification or as a reporting group.
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
γ-Benzyl-L-glutamate
-
Triphosgene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
-
Trifluoroacetic acid (TFA)
-
HBr in acetic acid (33 wt%)
-
All solvents should be of anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).
Equipment:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrers and heating mantles
-
Rotary evaporator
-
High-vacuum pump
-
Apparatus for filtration (Büchner funnel, filter paper)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Fourier-Transform Infrared (FTIR) Spectrometer
Protocol 1: Synthesis of the Amine Initiator from this compound
This protocol describes the conversion of the bromomethyl group to a primary amine via a Staudinger reaction.
Step 1: Azidation
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate).
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate.
Step 2: Staudinger Reduction
-
Dissolve the crude azide intermediate (1.0 eq) in a mixture of THF and water (4:1 v/v).
-
Add triphenylphosphine (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Monitor the reaction by TLC for the disappearance of the azide.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with diethyl ether to remove triphenylphosphine oxide.
-
Adjust the pH of the aqueous layer to >10 with 1M NaOH and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the primary amine initiator: Methyl 2-(aminomethyl)-4-nitrobenzoate .
Protocol 2: Ring-Opening Polymerization of γ-Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)
Step 1: Synthesis of BLG-NCA
-
In a flame-dried three-neck flask equipped with a reflux condenser and a gas inlet, suspend γ-benzyl-L-glutamate (1.0 eq) in anhydrous THF.
-
Heat the suspension to 50 °C and add triphosgene (0.4 eq) under a gentle flow of nitrogen.
-
Reflux the mixture until the solution becomes clear (typically 2-3 hours).
-
Monitor the reaction by FTIR for the appearance of the characteristic NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Cool the solution to room temperature and bubble nitrogen through it to remove excess HCl and phosgene.
-
Concentrate the solution and precipitate the BLG-NCA by adding cold hexanes.
-
Recrystallize the product from a THF/hexane mixture to obtain pure BLG-NCA.
Step 2: Polymerization
-
In a glovebox or under a strict inert atmosphere, dissolve the desired amount of BLG-NCA in anhydrous DMF.
-
In a separate vial, prepare a stock solution of the Methyl 2-(aminomethyl)-4-nitrobenzoate initiator in anhydrous DMF.
-
Calculate the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio (M/I).
-
Add the initiator solution to the stirring monomer solution at room temperature.
-
Allow the polymerization to proceed for 48-72 hours.
-
Monitor the polymerization by FTIR by observing the disappearance of the NCA peaks.
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold diethyl ether.
-
Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum. The product is Poly(γ-benzyl-L-glutamate) initiated with the nitrobenzoate derivative (PBLG-NB).
Protocol 3: Deprotection of PBLG-NB to Poly(L-glutamic acid)-NB
-
Dissolve the PBLG-NB polymer in a minimal amount of TFA.
-
Add a solution of 33 wt% HBr in acetic acid (5-10 fold excess per benzyl group).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by ¹H NMR by observing the disappearance of the benzyl protons.
-
Precipitate the deprotected polymer in cold diethyl ether.
-
Centrifuge or filter to collect the solid.
-
Wash the polymer repeatedly with diethyl ether to remove residual acid.
-
Dry the final product, Poly(L-glutamic acid)-NB , under high vacuum.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of polyglutamate analogs using this method. (Note: The data presented here is illustrative and may vary based on specific reaction conditions).
Table 1: Synthesis of Amine Initiator
| Step | Product | Form | Yield (%) | Purity (¹H NMR) |
| Azidation | Methyl 2-(azidomethyl)-4-nitrobenzoate | Yellow Oil | 95 | >98% |
| Reduction | Methyl 2-(aminomethyl)-4-nitrobenzoate | White Solid | 85 | >99% |
Table 2: Polymerization of BLG-NCA
| Sample ID | M/I Ratio | Polymerization Time (h) | Yield (%) | Mₙ (GPC, g/mol ) | PDI (GPC) |
| PGA-NB-1 | 25 | 48 | 92 | 5,500 | 1.15 |
| PGA-NB-2 | 50 | 48 | 90 | 10,800 | 1.18 |
| PGA-NB-3 | 100 | 72 | 85 | 21,500 | 1.25 |
Table 3: Characterization of Deprotected Polyglutamate Analogs
| Sample ID | Deprotection Yield (%) | Mₙ (¹H NMR, g/mol ) | Confirmation of Deprotection (FTIR) |
| PGA-NB-1-deprot | 98 | 3,300 | Disappearance of benzyl ester C=O, appearance of carboxylic acid OH |
| PGA-NB-2-deprot | 97 | 6,500 | Disappearance of benzyl ester C=O, appearance of carboxylic acid OH |
| PGA-NB-3-deprot | 95 | 12,900 | Disappearance of benzyl ester C=O, appearance of carboxylic acid OH |
Visualization of Workflows and Pathways
Synthesis Workflow
Caption: Overall workflow for the synthesis of polyglutamate analogs.
Characterization Workflow
Caption: Standard characterization workflow for the synthesized polymers.
Potential Signaling Pathway Application
Polyglutamate analogs are often used to create drug delivery systems that target specific cellular pathways. For example, a drug conjugated to the polyglutamate backbone could be designed to interfere with a cancer-related signaling pathway.
Caption: Example of a targeted signaling pathway for a PGA-drug conjugate.
Application of Methyl 2-(bromomethyl)-4-nitrobenzoate in Solid-Phase Organic Synthesis: A Hypothetical Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 2-(bromomethyl)-4-nitrobenzoate is a versatile building block in organic synthesis, primarily recognized for its role in the solution-phase synthesis of pharmaceutical agents. While direct, documented applications in solid-phase organic synthesis (SPOS) are not extensively reported, its chemical structure, featuring a photolabile o-nitrobenzyl moiety and a reactive bromomethyl group, presents a strong potential for its use as a traceless linker. This application note outlines a hypothetical, yet scientifically grounded, framework for the utilization of this compound as a photolabile linker in SPOS. The protocols provided are based on established methodologies for analogous o-nitrobenzyl linkers and are intended to serve as a foundational guide for researchers exploring novel applications of this reagent.
The core principle involves the immobilization of the linker onto a solid support, followed by the attachment of a substrate, subsequent solid-phase synthesis of a target molecule, and finally, cleavage from the support via photolysis to release the desired compound in a traceless manner.
I. Proposed Reaction Pathway and Workflow
The proposed application of this compound in SPOS can be visualized as a multi-step process, beginning with its immobilization on a suitable resin and culminating in the photolytic cleavage of the synthesized molecule.
II. Quantitative Data from Analogous Systems
| Parameter | Typical Value Range | Method of Determination | Reference System |
| Resin Loading | 0.2 - 0.8 mmol/g | Spectrophotometric (Fmoc cleavage) or Gravimetric | o-Nitrobenzyl ester linkers on polystyrene resin |
| First Amino Acid Coupling Efficiency | > 95% | Kaiser Test or Chloranil Test | Fmoc-amino acid on photolabile linker-resin |
| Photolytic Cleavage Yield | 60 - 95% | HPLC analysis of the cleaved product | Peptides and small molecules from o-nitrobenzyl resins |
| Cleavage Time | 1 - 24 hours | HPLC monitoring of reaction progress | Irradiation at 350-365 nm in a suitable solvent |
III. Experimental Protocols
The following protocols are detailed methodologies for the key experimental stages of utilizing this compound as a photolabile linker in SPOS.
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of the linker to a hydroxy-functionalized solid support, such as Wang resin, via a Williamson ether synthesis.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour with gentle agitation.
-
In a separate flask, carefully add sodium hydride (60 mg, 1.5 mmol) to anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).
-
Slowly add the swollen resin slurry to the NaH suspension and agitate the mixture for 2 hours at room temperature to deprotonate the hydroxyl groups.
-
Dissolve this compound (548 mg, 2.0 mmol) in anhydrous DMF (5 mL).
-
Add the solution of the linker to the activated resin and agitate the mixture at 50°C for 24 hours.
-
Cool the reaction to room temperature and quench any unreacted NaH by the slow addition of MeOH (2 mL).
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Loading Determination (Hypothetical): A precise method for determining the loading of this specific linker would need to be developed. A potential approach involves cleaving the ester with a strong base (e.g., NaOH in THF/water) and quantifying the released 2-(hydroxymethyl)-4-nitrobenzoic acid by UV-Vis spectroscopy or HPLC.
Protocol 2: Solid-Phase Synthesis of a Model Dipeptide (Fmoc-Ala-Phe-OH)
This protocol outlines the synthesis of a simple dipeptide on the newly prepared photolabile resin using standard Fmoc-SPPS chemistry.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Fmoc-Phe-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
20% Piperidine in DMF (v/v)
-
Anhydrous DMF
-
Anhydrous DCM
Procedure:
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Swell the linker-resin (500 mg, assuming 0.5 mmol loading) in anhydrous DCM (5 mL) for 30 minutes.
-
In a separate flask, dissolve Fmoc-Phe-OH (387 mg, 1.0 mmol) and Oxyma Pure (142 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIC (156 µL, 1.0 mmol) to the amino acid solution and pre-activate for 5 minutes.
-
Drain the DCM from the resin and add the activated amino acid solution.
-
Agitate the mixture for 4 hours at room temperature.
-
Filter the resin and wash with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the absence of free primary amines.
Fmoc Deprotection: 8. Add 20% piperidine in DMF (5 mL) to the resin and agitate for 3 minutes. 9. Drain the solution and repeat the piperidine treatment for 10 minutes. 10. Filter the resin and wash with DMF (5 x 5 mL).
Second Amino Acid Coupling (Fmoc-Ala-OH): 11. Repeat steps 2-7 using Fmoc-Ala-OH (311 mg, 1.0 mmol).
Final Fmoc Deprotection: 12. Repeat steps 8-10. 13. Wash the final peptide-resin with DCM (3 x 5 mL) and MeOH (3 x 5 mL) and dry under vacuum.
Protocol 3: Photolytic Cleavage of the Dipeptide
This protocol describes the release of the synthesized dipeptide from the solid support using UV irradiation.
Materials:
-
Dipeptide-resin from Protocol 2
-
A suitable solvent (e.g., Dichloromethane, Acetonitrile, or a mixture with a neutral buffer)
-
Photochemical reactor equipped with a UV lamp (e.g., a mercury lamp with a Pyrex filter to cut off wavelengths below 320 nm)
Procedure:
-
Suspend the dried peptide-resin in the chosen solvent (10 mL) in a quartz or Pyrex reaction vessel.
-
Agitate the suspension to ensure uniform irradiation.
-
Irradiate the mixture with UV light (typically 350-365 nm) at room temperature.
-
Monitor the progress of the cleavage by taking small aliquots of the solution at regular intervals (e.g., every hour) and analyzing by HPLC.
-
Once the cleavage is complete (as determined by the plateauing of the product peak in the HPLC chromatogram), filter the resin.
-
Wash the resin with the cleavage solvent (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the peptide by preparative HPLC if necessary.
IV. Logical Relationships and Mechanisms
The key chemical transformations in this proposed application can be visualized to better understand the underlying principles.
V. Conclusion
This compound possesses the necessary chemical functionalities to serve as a valuable photolabile linker in solid-phase organic synthesis. Although direct applications have yet to be extensively documented, the protocols and conceptual framework provided here, based on well-established principles of o-nitrobenzyl chemistry, offer a robust starting point for researchers. This approach has the potential to expand the toolkit of SPOS by providing a novel, traceless linker for the synthesis of a variety of organic molecules, including peptides and small molecule libraries. Further experimental validation is required to optimize reaction conditions and fully characterize the performance of this promising reagent in a solid-phase context.
Application Notes and Protocols for the Use of Methyl 2-(bromomethyl)-4-nitrobenzoate as a Photolabile Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-nitrobenzoate is a valuable tool in organic synthesis, serving as a photolabile protecting group for carboxylic acids. This compound belongs to the ortho-nitrobenzyl (oNB) class of protecting groups, which are renowned for their ability to be cleaved under mild conditions using UV light, thus allowing for the controlled release of the protected molecule.[1] This property is particularly advantageous in the synthesis of complex molecules, including peptides and "caged" bioactive compounds, where temporal and spatial control of deprotection is crucial.[2][3] The ortho-nitrobenzyl group offers high stability under various reaction conditions, yet can be removed with high yield upon photoirradiation, typically at wavelengths greater than 300 nm.[1]
The general mechanism for the photolytic cleavage of ortho-nitrobenzyl esters involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the carboxylic acid and 2-nitrosobenzaldehyde as a byproduct.[1]
This document provides detailed application notes and experimental protocols for the protection of carboxylic acids using this compound and the subsequent photolytic deprotection.
Data Presentation
While specific quantitative data for this compound is not extensively reported in the literature, the following tables provide representative data for analogous ortho-nitrobenzyl protecting groups, which can be used as a guideline for experimental design.
Table 1: Representative Yields for Protection of Carboxylic Acids with Benzyl Bromide Derivatives
| Carboxylic Acid | Protecting Group Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Generic Carboxylic Acid | Benzyl Bromide | Cs₂CO₃ | DMF | Room Temp | 12 | >90 |
| N-Boc-Amino Acid | 4-Methoxybenzyl chloride | TEA | DMF | Room Temp | 24 | 85-95 |
| Benzoic Acid | Benzyl Bromide | DBU | Benzene | Reflux | 2 | 95 |
Table 2: Representative Conditions and Quantum Yields for Photolytic Deprotection of ortho-Nitrobenzyl Esters
| Protected Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Carboxylate | 365 | 0.1 - 0.4 | [1] |
| Phosphate | 365 | >0.1 | [1] |
| Carbamate | 365 | ~0.12 (for 2,6-dinitrobenzyl) | [1] |
| Ester (o-Nitroveratryl) | 360 | 0.0081 ± 0.0005 | [4] |
Note: Quantum yields and deprotection times are highly dependent on the specific substrate, solvent, and irradiation setup.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for structurally similar compounds.
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-4-nitrobenzoate (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN or BPO (e.g., 0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[5]
Protocol 2: Protection of a Carboxylic Acid
This protocol describes a general method for the esterification of a carboxylic acid with this compound.
Materials:
-
Carboxylic acid of interest
-
This compound
-
Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., DBU, triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected carboxylic acid.
Protocol 3: Photolytic Deprotection of the Protected Carboxylic Acid
This protocol provides a general procedure for the photolytic cleavage of the 2-(bromomethyl)-4-nitrobenzoate ester.
Materials:
-
Protected carboxylic acid
-
Suitable solvent (e.g., methanol, acetonitrile, dioxane, or a buffered aqueous solution)
-
UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Reaction vessel transparent to UV light (e.g., quartz or Pyrex)
Procedure:
-
Dissolve the protected carboxylic acid in a suitable solvent in a UV-transparent reaction vessel. The concentration should be optimized for the specific compound but is typically in the range of 0.01-0.05 M.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV light source (typically centered around 350-365 nm). The irradiation time will vary depending on the substrate, concentration, and light source intensity, and can range from minutes to several hours.
-
Monitor the deprotection reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as extraction, crystallization, or chromatography to remove the 2-nitrosobenzaldehyde byproduct and any remaining starting material.
Visualizations
The following diagrams illustrate the key chemical transformations and a typical experimental workflow.
Caption: Workflow for the synthesis and application of the protecting group.
Caption: Simplified mechanism of photolytic deprotection.
Note: The images in the second diagram are placeholders and would ideally be replaced with actual chemical structures.
Caption: Experimental workflow for protection and deprotection.
References
Application Notes and Protocols: Reaction of Methyl 2-(bromomethyl)-4-nitrobenzoate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-nitrobenzoate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its utility is primarily derived from the presence of a reactive benzylic bromide and an electron-withdrawing nitro group on the aromatic ring. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines. The primary application highlighted is its use as a key starting material in the synthesis of Lenalidomide, an important immunomodulatory drug.
Introduction
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic substitution reaction, where the amine acts as the nucleophile and displaces the bromide ion. The reactivity of the benzylic bromide is enhanced by the stability of the resulting benzylic carbocation intermediate. The electron-withdrawing nitro group further influences the reactivity of the aromatic ring, making this compound a valuable building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. A prominent example of its application is in the synthesis of isoindolinone derivatives, a core structure in several therapeutic agents.
Key Applications
The most significant application of this compound is in the synthesis of Lenalidomide, a drug used in the treatment of multiple myeloma and other cancers.[1] In this synthesis, the reagent reacts with a primary amine, 3-aminopiperidine-2,6-dione, to form an intermediate that is subsequently cyclized and reduced to yield Lenalidomide. This reaction highlights the compound's utility in constructing complex molecular architectures for pharmaceutical applications.
Reaction with Primary and Secondary Amines: A General Overview
The reaction of this compound with primary and secondary amines is a standard N-alkylation. The general reaction scheme is as follows:
-
With Primary Amines: The initial reaction leads to the formation of a secondary amine. In some cases, a second alkylation can occur, leading to the formation of a tertiary amine, particularly if the primary amine is used in excess or if the reaction conditions are harsh. Subsequent intramolecular cyclization is also possible, depending on the structure of the amine.
-
With Secondary Amines: The reaction with secondary amines directly yields a tertiary amine.
The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid that is formed as a byproduct. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate. The choice of solvent depends on the solubility of the reactants and the reaction temperature, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile being commonly used.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (A Lenalidomide Precursor)
This protocol details the reaction of this compound with the primary amine 3-aminopiperidine-2,6-dione hydrochloride, a key step in the synthesis of Lenalidomide.
Materials:
-
This compound
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride in DMSO, slowly add triethylamine under a nitrogen atmosphere over a period of 10 minutes.
-
Following the addition of the base, add a solution of this compound in DMSO under nitrogen over a period of 20 minutes.
-
Heat the reaction mixture to 50-55 °C and maintain for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the product, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
Quantitative Data for Lenalidomide Precursor Synthesis:
| Parameter | Value | Reference |
| Solvent | DMSO | |
| Base | Triethylamine | |
| Temperature | 50-55 °C | |
| Reaction Time | 12 hours |
Protocol 2: General Procedure for the Reaction with Simple Primary and Secondary Amines
This generalized protocol can be adapted for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., butylamine, diethylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the primary or secondary amine in acetonitrile or DMF, add the base (potassium carbonate or triethylamine).
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.
Expected Quantitative Data (Representative):
| Amine | Product | Solvent | Base | Temp. | Time | Yield |
| Butylamine | N-butyl-2-(methoxycarbonyl)-5-nitrobenzylamine | Acetonitrile | K₂CO₃ | RT | 12 h | Good |
| Diethylamine | N,N-diethyl-2-(methoxycarbonyl)-5-nitrobenzylamine | DMF | TEA | 50 °C | 8 h | Good to Excellent |
| Aniline | N-phenyl-2-(methoxycarbonyl)-5-nitrobenzylamine | DMF | K₂CO₃ | 60 °C | 24 h | Moderate |
| Piperidine | 1-(2-(methoxycarbonyl)-5-nitrobenzyl)piperidine | Acetonitrile | K₂CO₃ | RT | 10 h | Excellent |
Note: The yields and reaction times are representative and may vary depending on the specific amine and reaction conditions.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the N-alkylation reaction.
Signaling Pathway of Lenalidomide
Lenalidomide, a key product synthesized from this compound, exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.
Caption: Lenalidomide's mechanism of action via Cereblon modulation.[2][3][4][5][6][7][8][9][10]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of N-substituted compounds. Its application in the synthesis of Lenalidomide underscores its importance in the development of novel therapeutics. The provided protocols offer a starting point for researchers to explore the reactivity of this compound with a wide range of primary and secondary amines, enabling the generation of diverse molecular scaffolds for drug discovery and development. Careful optimization of reaction conditions is recommended to achieve high yields and selectivity for the desired products.
References
- 1. This compound | 133446-99-8 | Benchchem [benchchem.com]
- 2. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 3. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Procedure for the Bromination of Methyl 2-methyl-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the electrophilic aromatic bromination of methyl 2-methyl-4-nitrobenzoate. The procedure employs N-bromosuccinimide (NBS) as the brominating agent in a concentrated sulfuric acid medium, a method well-suited for deactivated aromatic substrates. This protocol outlines the reaction setup, workup, purification, and characterization of the resulting product, methyl 5-bromo-2-methyl-4-nitrobenzoate. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
The bromination of aromatic compounds is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical and agrochemical industries. The substrate, methyl 2-methyl-4-nitrobenzoate, is an electron-deficient aromatic ring due to the presence of two deactivating groups: a nitro group and a methyl ester group. The methyl group, while activating, is sterically hindered. Electrophilic substitution on such deactivated rings requires harsh reaction conditions or highly reactive electrophiles. This protocol utilizes N-bromosuccinimide in concentrated sulfuric acid, which generates a potent electrophilic bromine species capable of substituting a hydrogen atom on the deactivated ring. The directing effects of the substituents (methyl at C2, ester at C1, and nitro at C4) all favor substitution at the C3 and C5 positions. Due to steric hindrance at the C3 position from the adjacent methyl and ester groups, the bromination is expected to occur regioselectively at the C5 position.
Experimental Protocol
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-methyl-4-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C using an ice bath.
-
Stir the solution until the starting material is completely dissolved.
-
-
Addition of Brominating Agent:
-
To the cooled solution, add N-bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains between 0 and 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of the crude product should form.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield methyl 5-bromo-2-methyl-4-nitrobenzoate as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Methyl 2-methyl-4-nitrobenzoate | 195.16 | 5.12 | 1.0 | 1.0 g |
| N-Bromosuccinimide (NBS) | 177.98 | 5.63 | 1.1 | 1.0 g |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | - | 10 mL |
| Dichloromethane (DCM) | - | - | - | As needed |
| Saturated NaHCO₃ solution | - | - | - | As needed |
| Saturated Na₂S₂O₃ solution | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | As needed |
Mandatory Visualization
Caption: Experimental workflow for the bromination of methyl 2-methyl-4-nitrobenzoate.
Safety Precautions
-
Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction quench with ice is exothermic and should be performed slowly and with caution.
Application Notes and Protocols: Synthesis of Isoindolinones from Methyl 2-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-nitrobenzoate is a key starting material in the synthesis of N-substituted 6-nitroisoindolinones. The isoindolinone scaffold is a privileged structure in medicinal chemistry, notably found in compounds developed as inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways.[1][2] Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. The presence of the nitro group at the 6-position of the isoindolinone core offers a handle for further chemical modification, such as reduction to an amine, allowing for the generation of diverse chemical libraries for drug discovery. Nitro-containing compounds themselves are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.
Reaction Mechanism
The synthesis of N-substituted 6-nitroisoindolinones from this compound proceeds via a two-step, one-pot reaction. The process begins with the nucleophilic substitution of the bromine atom by the primary amine, forming an intermediate N-alkylated species. This is followed by an intramolecular cyclization, where the amine attacks the ester carbonyl, leading to the formation of the stable five-membered lactam ring of the isoindolinone core. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine, to neutralize the hydrobromic acid generated during the initial substitution.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 6-Nitroisoindolin-1-ones
This protocol is adapted from established procedures for the synthesis of related isoindolinone structures.[3]
Materials:
-
This compound
-
Substituted primary amine (e.g., benzylamine, aniline, alkylamine) (1.0-1.2 equivalents)
-
Triethylamine (1.5-2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the desired primary amine (1.0-1.2 eq.) in anhydrous DMF, add triethylamine (1.5-2.0 eq.).
-
Stir the solution at room temperature for 10 minutes under an inert atmosphere.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted 6-nitroisoindolin-1-one.
Characterization of N-Substituted 6-Nitroisoindolin-1-ones
The synthesized compounds can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the protons of the isoindolinone core, the N-substituent, and the aromatic protons on the nitro-substituted ring.
-
¹³C NMR will confirm the presence of the carbonyl carbon of the lactam and the carbons of the aromatic and aliphatic moieties.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the lactam carbonyl (C=O) stretch is expected around 1680-1720 cm⁻¹.
-
Characteristic peaks for the nitro group (N-O stretches) will be present around 1520 cm⁻¹ and 1350 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Quantitative Data Summary
The following table summarizes representative data for the synthesis of N-substituted 6-nitroisoindolin-1-ones. Please note that yields are dependent on the specific primary amine used and the optimization of reaction conditions.
| Entry | N-Substituent | Reaction Conditions | Yield (%) |
| 1 | Benzyl | DMF, 50 °C, 18 h | 75-85 |
| 2 | n-Butyl | DMF, 60 °C, 24 h | 60-70 |
| 3 | Phenyl | DMSO, 80 °C, 24 h | 50-60 |
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of N-substituted 6-nitroisoindolin-1-ones.
Reaction Mechanism
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving Derivatives of Methyl 2-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of Methyl 2-(bromomethyl)-4-nitrobenzoate derivatives with various arylboronic acids. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex diarylmethane structures, which are prevalent in biologically active molecules. The presence of a nitro group and a benzylic bromide in the starting material presents unique considerations for reaction optimization, which are addressed herein. While specific literature on the Suzuki coupling of this compound is limited, this protocol is based on established methods for similar benzylic bromides and compounds bearing electron-withdrawing groups.[1][2][3]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) catalyst to the benzylic bromide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired diarylmethane product and regenerate the palladium(0) catalyst. The electron-withdrawing nitro group on the aromatic ring of this compound is expected to activate the C-Br bond towards oxidative addition.[3]
Recommended Reaction Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound derivatives. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Phosphine ligand (e.g., JohnPhos, SPhos, PPh₃, or dppf) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, 1,4-dioxane, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylmethyl)-4-nitrobenzoate product.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. These values are based on typical results for similar reactions involving benzylic bromides and should be used as a guideline for optimization.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | DMF | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 10 | 70-80 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | DMF | 100 | 14 | 65-75 |
| 5 | 2-Naphthylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 78-88 |
Experimental Workflow and Catalytic Cycle Diagrams
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Key Considerations
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For challenging couplings, more electron-rich and bulky ligands like JohnPhos or SPhos may improve reaction rates and yields.[1]
-
Base and Solvent: The base plays a crucial role in the transmetalation step. The choice of base and solvent should be screened to find the optimal conditions for a specific substrate combination. Anhydrous and degassed solvents are recommended to prevent catalyst deactivation.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition of the starting materials or products, especially with the sensitive benzylic bromide. Careful temperature control is advised.
-
Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst.[2]
-
Side Reactions: Benzylic bromides can be susceptible to side reactions such as homocoupling or reduction. Careful optimization of the reaction conditions can minimize these undesired pathways.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 2-(arylmethyl)-4-nitrobenzoate derivatives from this compound. The provided protocol offers a robust starting point for researchers. Careful optimization of the reaction parameters is essential to achieve high yields and purity, paving the way for the synthesis of novel compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols: Methyl 2-(bromomethyl)-4-nitrobenzoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-nitrobenzoate is a versatile bifunctional reagent utilized in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group, makes it an excellent precursor for constructing fused ring systems of medicinal interest. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including 5-nitroisoindolinones and 6-nitro-2,3-dihydrophthalazine-1,4-dione, using this compound as the starting material. Furthermore, it explores the biological significance of the resulting heterocyclic cores as inhibitors of crucial signaling pathways, such as those mediated by Carbonic Anhydrase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules. The development of efficient synthetic routes to novel heterocyclic structures is a cornerstone of medicinal chemistry and drug discovery. This compound serves as a valuable building block in this endeavor. The presence of a readily displaceable bromide and an ester functionality allows for facile cyclization reactions with various nucleophiles, leading to the formation of diverse heterocyclic systems. The nitro group not only influences the reactivity of the molecule but also provides a handle for further functionalization, such as reduction to an amino group, enabling the synthesis of a wider range of derivatives.
This document details the synthetic utility of this compound in the preparation of isoindolinones and phthalazines, classes of compounds known to exhibit a range of biological activities, including anticancer and anti-inflammatory properties.
Synthesis of Heterocyclic Compounds
Synthesis of 5-Nitroisoindolinones
The reaction of this compound with primary amines or ammonia provides a direct route to N-substituted or unsubstituted 5-nitroisoindolinones. This transformation proceeds via an initial nucleophilic substitution of the benzylic bromide by the amine, followed by an intramolecular cyclization with the elimination of methanol.
General Reaction Scheme:
Application Notes and Protocols: A Step-by-Step Guide to the Preparation of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, a key intermediate in the development of immunomodulatory drugs. The protocol details a common and effective synthetic route, outlining the necessary reagents, equipment, and procedural steps. Additionally, this guide includes a summary of quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting. This compound is also known as a reference standard for Lenalidomide impurities, making its synthesis crucial for quality assurance in pharmaceutical manufacturing[1].
Introduction
3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione is a critical building block in the synthesis of next-generation immunomodulatory agents, including analogs of Lenalidomide and Pomalidomide. The presence of the nitro group allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The primary synthetic route involves the condensation of a substituted nitrobenzoate with 3-aminopiperidine-2,6-dione. This document outlines a reliable protocol for this synthesis.
Chemical Reaction Scheme
The overall reaction for the preparation of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione is depicted below:
Experimental Protocol
This protocol is based on established synthetic methods found in the scientific literature[2][3].
Materials and Equipment
-
Reagents:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Water (deionized)
-
Ethanol
-
-
Equipment:
-
Round-bottom flask (500 mL, 3-neck)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet/outlet
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Step-by-Step Procedure
-
Reaction Setup:
-
Into a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-aminopiperidine-2,6-dione hydrochloride (25 g, 0.15 mol) and dimethyl sulfoxide (150 mL)[2].
-
Begin stirring the mixture to form a suspension.
-
Slowly add triethylamine (62 g, 0.61 mol) to the reaction mixture over a period of 10 minutes under a nitrogen atmosphere[2].
-
-
Addition of Electrophile:
-
Reaction Conditions:
-
After the addition is complete, heat the reaction mixture to 50-55 °C[2].
-
Maintain the reaction at this temperature and monitor its progress by HPLC until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with water multiple times to remove any remaining DMSO and triethylamine hydrochloride.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a pale-yellow solid[4].
-
-
Drying and Characterization:
-
Dry the purified solid under vacuum at 50-55°C for 6 hours[4].
-
Characterize the final product by determining its melting point, and by using HPLC, NMR, and MS to confirm its identity and purity.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 3-Aminopiperidine-2,6-dione hydrochloride | 25 g (0.15 mol) | [2] |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 45.8 g (0.16 mol) | [2] |
| Triethylamine | 62 g (0.61 mol) | [2] |
| Dimethyl sulfoxide (DMSO) | 200 mL | [2] |
| Reaction Conditions | ||
| Temperature | 50-55 °C | [2] |
| Product Characterization | ||
| Appearance | Pale yellow crystals | [4] |
| Yield | 98% (reported for a similar process) | [4] |
| Purity (by HPLC) | >98% | [4] |
| Melting Point | >250 °C | |
| Molecular Formula | C13H11N3O5 | [5][6][7] |
| Molecular Weight | 289.24 g/mol | [5][6] |
Experimental Workflow Diagram
References
- 1. WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents [patents.google.com]
- 2. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]
- 3. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 5. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | C13H11N3O5 | CID 11471781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-Nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperid… [cymitquimica.com]
- 7. CAS 827026-45-9: 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl… [cymitquimica.com]
Application Notes and Protocols: Methyl 2-(bromomethyl)-4-nitrobenzoate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-nitrobenzoate is a versatile synthetic building block, primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, such as Lenalidomide.[1][2][3] While not a traditional "click chemistry" reagent, which typically involves the copper(I)-catalyzed or strain-promoted cycloaddition of azides and alkynes, its chemical properties lend themselves to efficient, high-yield reactions that share the "click" philosophy of modularity and orthogonality. The presence of a reactive benzylic bromide makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the covalent linkage of this molecule to various nucleophiles.[1] This characteristic opens up possibilities for its use in bioconjugation and the labeling of biomolecules in a "click-like" fashion.
The core of its reactivity lies in the benzylic halide side chain. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate, making the bromine atom a good leaving group.[1] The nitro group on the benzoate core is a strong electron-withdrawing group, which can further influence the reactivity of the molecule.[1]
This document provides an overview of the potential applications of this compound in bioconjugation, along with a detailed, representative protocol for the alkylation of thiol groups in proteins.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 133446-99-8 | [4][5] |
| Molecular Formula | C₉H₈BrNO₄ | [4][5] |
| Molecular Weight | 274.07 g/mol | [4][5] |
| Appearance | Solid | [5] |
| InChI Key | PGNKFDOPHHNVNF-UHFFFAOYSA-N | [1][5] |
Proposed Application: "Click-Like" Thiol-Alkylation for Bioconjugation
While not a formal click reaction, the reaction of this compound with thiol groups (e.g., from cysteine residues in proteins) is a highly efficient and specific reaction that can be considered "click-like" due to its high yield and specificity under mild conditions. This makes it a potential tool for labeling proteins, peptides, or other biomolecules containing free thiols.
Reaction Pathway
The proposed reaction involves the nucleophilic attack of a deprotonated thiol group on the electrophilic benzylic carbon of this compound, leading to the displacement of the bromide and the formation of a stable thioether bond.
Caption: Proposed thiol-alkylation reaction pathway.
Experimental Protocols
Protocol 1: Alkylation of a Thiol-Containing Protein with this compound
This protocol provides a general method for the conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Thiol-containing protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
PD-10 desalting columns or similar size-exclusion chromatography system
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL solution of the thiol-containing protein in PBS, pH 7.4.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the protein's thiol groups are oxidized, treat the protein solution with a 10-fold molar excess of TCEP for 1 hour at room temperature to reduce the disulfide bonds.
-
Remove the excess TCEP using a PD-10 desalting column, exchanging the buffer to PBS, pH 7.4.
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a 10 to 20-fold molar excess of the labeling reagent over the protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a PD-10 desalting column, eluting with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
The degree of labeling can be estimated by UV-Vis spectrophotometry by measuring the absorbance of the nitrobenzoate group (around 275 nm), though this may be complicated by protein absorbance. Mass spectrometry is a more accurate method for determining the degree of labeling.
-
Caption: Experimental workflow for protein conjugation.
Established Application: Synthesis of Lenalidomide Intermediate
A well-documented application of this compound is in the synthesis of a key intermediate for the immunomodulatory drug, Lenalidomide. This synthesis showcases the compound's utility in forming carbon-nitrogen bonds through nucleophilic substitution. A related compound, methyl-2-bromomethyl-3-nitro benzoate, is used in a similar fashion.[6]
Reaction Scheme
The synthesis involves the reaction of this compound with an amine, such as a derivative of glutamine, to form a new C-N bond, which is a critical step in building the core structure of Lenalidomide.[1]
Caption: Synthesis of a Lenalidomide intermediate.
Conclusion
This compound is a valuable reagent for organic synthesis, particularly in the pharmaceutical industry. While it is not a conventional click chemistry reagent, its efficient and specific reactivity with nucleophiles like thiols and amines allows for its application in bioconjugation in a "click-like" manner. The protocols and concepts outlined in this document provide a framework for researchers to explore the potential of this compound in developing novel bioconjugates and labeled biomolecules. Further research is warranted to fully explore its utility and limitations in this context.
References
- 1. This compound | 133446-99-8 | Benchchem [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 4. This compound | 133446-99-8 | IFA44699 [biosynth.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-(bromomethyl)-4-nitrobenzoate synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the radical bromination of Methyl 2-methyl-4-nitrobenzoate.
Q1: My reaction is proceeding very slowly or not at all. What are the potential causes and how can I resolve this?
A1: Several factors can contribute to a sluggish or stalled reaction:
-
Inactive Radical Initiator: Radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) have a limited shelf life and can decompose over time. Ensure you are using a fresh batch of the initiator.[1]
-
Insufficient Temperature: The reaction requires an adequate temperature to initiate the homolytic cleavage of the initiator and propagate the radical chain reaction. Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent (e.g., ~77°C for carbon tetrachloride, ~81°C for cyclohexane).[1]
-
Presence of Inhibitors: Molecular oxygen can act as a radical scavenger, inhibiting the reaction. It is recommended to degas the solvent and perform the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
Poor Reagent Quality: The purity of the starting material, Methyl 2-methyl-4-nitrobenzoate, and the brominating agent, N-bromosuccinimide (NBS), is crucial. Impurities can interfere with the radical chain process.[1]
Q2: I'm observing significant byproduct formation, leading to a low yield of the desired product. How can I improve the selectivity?
A2: The formation of byproducts, particularly the di-brominated compound (Methyl 2-(dibromomethyl)-4-nitrobenzoate), is a common issue in radical bromination. Here are strategies to enhance selectivity for the desired mono-brominated product:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS. A large excess of NBS increases the likelihood of di-bromination.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR). Over-extending the reaction time can lead to the formation of more byproducts.[1]
-
Light Source: If using photochemical initiation, the intensity and wavelength of the light source are critical. Ensure consistent and appropriate irradiation.[1]
-
Aromatic Bromination: While less frequent in benzylic brominations, electrophilic aromatic substitution on the benzene ring can occur. To minimize this, use a non-polar solvent and avoid acidic conditions.[1][2]
Q3: I am facing difficulties in purifying the final product. What are the recommended purification methods?
A3: Purifying this compound can be challenging due to the presence of unreacted starting material, the di-brominated byproduct, and succinimide (the byproduct from NBS).[1]
-
Removal of Succinimide: Succinimide can be removed by washing the crude reaction mixture with water or a dilute aqueous base, such as a sodium bicarbonate solution.[1]
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from the starting material and the di-brominated byproduct. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[1]
Q4: Which brominating agent is most suitable for this synthesis?
A4: N-bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, constant concentration of bromine, which helps to suppress side reactions.[1][3][4][5] While molecular bromine can be used, it is more reactive and may lead to more byproducts, making the purification process more difficult.[5] Other reagents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can also be employed.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions for benzylic bromination of compounds analogous to Methyl 2-methyl-4-nitrobenzoate. These conditions can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent (Equivalents) | Initiator (Equivalents) | Solvent | Temperature | Reaction Time | Yield | Reference |
| Methyl 4-chloro-2-methylbenzoate | NBS (1.05) | AIBN (0.05) | CCl₄ | Reflux | 2-4 hours | Not specified | [1] |
| Methyl 2-methyl-3-nitrobenzoate | NBS (1.1) | AIBN (0.1) | Acetonitrile | 55-60°C | 12 hours | Not specified | [3] |
| Methyl 2-methyl-3-nitrobenzoate | NBS (1.2) | AIBN (0.1) | CCl₄ | Reflux | Overnight | Quantitative (crude) | [4] |
| Methyl 4-bromo-2-methylbenzoate | NBS (1.0) | BPO (0.05) | CCl₄ | 85°C | 2 hours | 97% | [6] |
| 4-methylbenzoate | NBS (0.9) | AIBN (0.05) | CCl₄ | Reflux | 7 hours | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Radical Bromination using NBS and AIBN
This protocol is a generalized procedure based on common practices for benzylic bromination.
Materials:
-
Methyl 2-methyl-4-nitrobenzoate (1.0 eq)
-
N-bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-4-nitrobenzoate (1.0 eq).
-
Add the chosen solvent (e.g., CCl₄) to the flask.
-
Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.[1]
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[1]
Mandatory Visualizations
Caption: Generalized reaction mechanism for radical bromination.
Caption: Experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Methyl 2-(bromomethyl)-4-nitrobenzoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Methyl 2-(bromomethyl)-4-nitrobenzoate using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: Silica gel is the most common stationary phase for this purification. A non-polar eluent system, typically a mixture of hexanes and ethyl acetate, is recommended as the mobile phase. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective for separating the desired product from impurities.[1]
Q2: What are the common impurities I should expect in my crude this compound sample?
A2: Common impurities can include unreacted starting material (Methyl 2-methyl-4-nitrobenzoate), the di-brominated byproduct (Methyl 2-(dibromomethyl)-4-nitrobenzoate), and succinimide (a byproduct from the use of N-bromosuccinimide, NBS).[1] Isomeric impurities such as Methyl 2-(bromomethyl)-5-nitrobenzoate and Methyl 2-(bromomethyl)-6-nitrobenzoate may also be present.[2]
Q3: How can I effectively remove the succinimide byproduct before column chromatography?
A3: Succinimide can be largely removed by washing the crude reaction mixture with water or a dilute aqueous base, such as a saturated sodium bicarbonate solution, during the workup procedure before performing column chromatography.[1]
Q4: What is a typical Rf value I should aim for when developing a solvent system for this purification?
A4: For effective separation on a silica gel column, it is generally recommended to find a solvent system that provides an Rf value of approximately 0.2-0.4 for the desired product on a TLC plate.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots (Product and Impurities) | - Inappropriate solvent system polarity. - Column was packed improperly. - Column was overloaded with the crude sample. | - Optimize the solvent system using TLC. Try a less polar solvent mixture (e.g., increase the hexane to ethyl acetate ratio). - Ensure the column is packed uniformly without any cracks or air bubbles. - Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight). |
| Product is Not Eluting from the Column | - The eluent is not polar enough. - The compound may have degraded on the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). - Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before eluting. If it degrades, consider using a different stationary phase like alumina.[3] |
| Product Elutes Too Quickly (with the solvent front) | - The eluent is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or Tailing of Spots on TLC and Column | - The sample is not fully dissolved when loaded. - The compound is interacting too strongly with the stationary phase. - The column is overloaded. | - Ensure the sample is fully dissolved in a minimum amount of a suitable solvent before loading. - Consider adding a small amount of a slightly more polar solvent to the eluent system. - Reduce the amount of crude material loaded onto the column. |
| Column Runs Dry | - Insufficient solvent in the reservoir. | - Always keep the solvent level above the top of the stationary phase. Add fresh eluent before the level drops to the top of the silica gel. |
| Cracks or Bubbles in the Silica Gel Bed | - Improper packing of the column. - The column was allowed to run dry. | - Repack the column carefully to ensure a uniform and compact bed. - Maintain a constant head of solvent above the silica gel at all times. |
Data Presentation
The following tables provide illustrative data for the purification of this compound. These values are representative and may vary based on specific experimental conditions.
Table 1: Thin-Layer Chromatography (TLC) Data
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Methyl 2-methyl-4-nitrobenzoate (Starting Material) | 9:1 | 0.6 |
| This compound (Product) | 9:1 | 0.4 |
| Methyl 2-(dibromomethyl)-4-nitrobenzoate (Byproduct) | 9:1 | 0.5 |
| Succinimide | 9:1 | < 0.1 |
Table 2: Column Chromatography Parameters and Expected Yield
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient elution: 5% to 20% Ethyl Acetate in Hexane |
| Typical Loading | 1 g crude product per 50-100 g silica gel |
| Expected Yield after Purification | 70-85% |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized chromatography column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to pack the silica gel uniformly.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Wash the column with the initial eluent until the silica gel is fully settled and the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, and 20% ethyl acetate in hexane) to elute the compounds.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of the Pure Product:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
References
Side reactions and byproduct formation in the synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing Methyl 2-(bromomethyl)-4-nitrobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via radical bromination of Methyl 2-methyl-4-nitrobenzoate, typically utilizing N-bromosuccinimide (NBS) and a radical initiator.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Radical Initiator: Radical initiators like AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) can degrade over time. | Use a fresh batch of the radical initiator. Ensure proper storage conditions (cool and dark). |
| Insufficient Temperature: The reaction requires a specific temperature to initiate the homolytic cleavage of the initiator and propagate the radical chain reaction. | Ensure the reaction mixture reaches and maintains the appropriate reflux temperature for the chosen solvent. For example, carbon tetrachloride refluxes at approximately 77°C, while cyclohexane refluxes at around 81°C.[1] | |
| Presence of Radical Inhibitors: Oxygen in the atmosphere can act as a radical scavenger, inhibiting the reaction. | Degas the solvent prior to use and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] | |
| Poor Quality of Reagents: Impurities in the starting material (Methyl 2-methyl-4-nitrobenzoate) or NBS can interfere with the radical reaction. | Use high-purity reagents. If necessary, recrystallize the starting material and NBS before use. | |
| Formation of Multiple Byproducts / Low Selectivity | Over-bromination (Di-bromination): An excess of NBS or prolonged reaction times can lead to the formation of the di-brominated byproduct, Methyl 2-(dibromomethyl)-4-nitrobenzoate. | Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS.[1] Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC, GC, or NMR to determine the optimal endpoint and avoid extended reaction times.[1] |
| Aromatic Bromination: Although less common in non-polar solvents, electrophilic aromatic substitution on the benzene ring can occur, leading to bromination of the aromatic core. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack, but it can still occur under certain conditions. | Use Non-Polar Solvents: Perform the reaction in a non-polar solvent like carbon tetrachloride or cyclohexane to disfavor ionic reaction pathways.[1] Avoid Acid Catalysts: Ensure the absence of any acidic impurities or catalysts that could promote electrophilic aromatic substitution. | |
| Formation of Isomeric Byproducts: Isomeric brominated products may form, such as Methyl 2-(bromomethyl)-5-nitrobenzoate or Methyl 2-(bromomethyl)-6-nitrobenzoate, although the directing effects of the substituents make the desired product the major isomer. | The formation of these isomers is often inherent to the reaction. Purification by column chromatography is typically required to isolate the desired product. A GC-MS method can be used to identify and quantify these isomeric impurities. | |
| Difficult Purification | Presence of Succinimide: Succinimide is a byproduct of the reaction when using NBS and can complicate product isolation. | Aqueous Wash: Succinimide can be removed by washing the crude reaction mixture with water or a dilute aqueous base, such as a saturated sodium bicarbonate solution.[1] |
| Co-elution of Product and Byproducts: The desired product, unreacted starting material, and the di-brominated byproduct may have similar polarities, making separation by column chromatography challenging. | Optimize Chromatography Conditions: Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, for silica gel column chromatography. Careful fraction collection is crucial.[1] | |
| Product is an Oil or Low-Melting Solid: This can make handling and purification by recrystallization difficult. | If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. If it is an oil, meticulous column chromatography is the primary purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of in the synthesis of this compound?
A1: The two main side reactions are over-bromination and aromatic bromination.
-
Over-bromination results in the formation of Methyl 2-(dibromomethyl)-4-nitrobenzoate. This occurs when an excess of the brominating agent (NBS) is used or if the reaction is allowed to proceed for too long.[1]
-
Aromatic bromination is the substitution of a hydrogen atom on the benzene ring with a bromine atom. While the nitro group deactivates the ring to electrophilic substitution, this side reaction can still occur, especially if the reaction conditions are not strictly radical (e.g., presence of acid, polar solvents).[1]
Q2: How does the electron-withdrawing nitro group affect the benzylic bromination reaction?
A2: The strong electron-withdrawing nature of the nitro group deactivates the benzene ring, making it less susceptible to electrophilic attack. This can be advantageous in minimizing the side reaction of aromatic bromination. However, it can also slightly retard the rate of the desired radical benzylic bromination compared to electron-donating or neutral substituents.
Q3: What is the recommended method for monitoring the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system would be a mixture of hexanes and ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture), you can observe the consumption of the starting material and the appearance of the product and any byproducts. Gas chromatography (GC) can also be used for more quantitative monitoring.[1]
Q4: Should I use a thermal initiator (like AIBN or BPO) or photochemical initiation?
A4: Both thermal and photochemical methods can initiate the radical reaction. The choice often depends on the available laboratory equipment.
-
Thermal Initiation: Using AIBN or BPO is common and requires heating the reaction to the reflux temperature of the solvent. This is a reliable and widely used method.[1]
-
Photochemical Initiation: This method involves using a light source (e.g., a UV lamp) to initiate the reaction, sometimes at a lower temperature. This can offer milder reaction conditions but requires specialized equipment.
Q5: What are the best practices for purifying the final product?
A5: A multi-step approach is typically necessary for purification:
-
Removal of Succinimide: After the reaction is complete, filter the reaction mixture to remove the bulk of the succinimide precipitate. Then, wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining succinimide and acidic byproducts.[1]
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the desired mono-brominated product from the unreacted starting material and the di-brominated byproduct. A non-polar eluent system like hexanes/ethyl acetate is recommended.[1]
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent can be used as a final step to achieve high purity.
Data Presentation
Table 1: Influence of Radical Initiator on Yields in Analogous Benzylic Brominations
| Initiator | Equivalents | Typical Yield Range (%) | Notes |
| AIBN | 0.02 - 0.1 | 75 - 85 | Commonly used with a predictable decomposition rate.[1] |
| BPO | 0.02 - 0.1 | 80 - 90 | Can be more energetic than AIBN.[1] |
| Yields are based on analogous benzylic bromination reactions and may vary for the specific synthesis of this compound. |
Table 2: Influence of Solvent on Yields in Analogous Benzylic Brominations
| Solvent | Dielectric Constant | Typical Reflux Temp. (°C) | Typical Yield Range (%) | Notes |
| Carbon Tetrachloride | 2.2 | 77 | 80 - 97 | High-yielding but toxic and environmentally hazardous.[1] |
| Cyclohexane | 2.0 | 81 | 75 - 90 | A common, less toxic alternative to CCl4.[1] |
| Acetonitrile | 37.5 | 82 | 60 - 85 | More polar, may influence selectivity.[1] |
| Dichloromethane | 9.1 | 40 | 65 - 80 | Lower boiling point may require longer reaction times.[1] |
| Yields are based on analogous benzylic bromination reactions and may vary for the specific synthesis of this compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound using AIBN as a Thermal Initiator
This protocol is adapted from the synthesis of the analogous compound, Methyl 2-(bromomethyl)-4-chlorobenzoate.[1]
Materials:
-
Methyl 2-methyl-4-nitrobenzoate (1.0 eq)
-
N-bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl4) or Cyclohexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-4-nitrobenzoate (1.0 eq).
-
Add the chosen solvent (e.g., CCl4 or cyclohexane) to the flask.
-
Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Technical Support Center: Post-Reaction Purification of N-Bromosuccinimide Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a reaction involving N-bromosuccinimide (NBS)?
The primary impurities after a reaction with NBS are typically unreacted NBS and the main byproduct, succinimide.[1][2] Depending on the specific reaction conditions and the substrate, other side-products from over-bromination or alternative reaction pathways may also be present.[1]
Q2: Why is the removal of NBS and succinimide crucial?
The removal of these byproducts is essential for several reasons:
-
Product Purity: Residual NBS and succinimide will contaminate the final product, affecting its overall purity and potentially impacting its physical and chemical properties.[1]
-
Downstream Reactions: Unreacted NBS is a reactive reagent and can interfere with subsequent synthetic steps in a reaction sequence.[1][2]
-
Analytical Characterization: The presence of these impurities can complicate the analysis of the desired product by techniques such as NMR, mass spectrometry, and elemental analysis, leading to inaccurate characterization.[1]
-
Crystallization Issues: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization more challenging.[1]
Q3: What are the principal methods for removing NBS and its byproducts?
The most common methods for the removal of NBS and succinimide include:
-
Silica Gel Column Chromatography[1]
Q4: How do I select the most appropriate removal method for my experiment?
The choice of the best purification method depends on several factors, primarily the properties of your desired product:
-
Solubility of your product: If your product is soluble in a water-immiscible organic solvent, an aqueous workup is often the simplest and most common first step.[1]
-
Stability of your product: The stability of your product to acidic or basic conditions will determine the type of aqueous wash that can be employed. For instance, a sodium bicarbonate wash is effective but not suitable for base-sensitive products.[2]
-
Physical state of your product: If your product is a solid, recrystallization can be a highly effective purification technique.[1][3]
Troubleshooting Guides
Issue 1: Succinimide remains in the organic layer after aqueous workup.
-
Possible Cause: Insufficient washing or unfavorable partitioning of succinimide.
-
Troubleshooting Steps:
-
Increase the number of washes: Perform at least 2-3 washes with your chosen aqueous solution.[1]
-
Use a basic wash: A saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution can deprotonate succinimide (pKa ~9.6), making the resulting salt significantly more water-soluble and easier to remove.[2][4] Exercise caution if your product is sensitive to basic conditions.[1]
-
Brine wash: A final wash with a saturated sodium chloride (brine) solution can help to remove residual water and break up emulsions.[1]
-
Issue 2: An emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (DCM).[1]
-
Troubleshooting Steps:
Issue 3: The desired product is water-soluble and is lost during the aqueous wash.
-
Possible Cause: The product has significant polarity and partitions into the aqueous layer.[1]
-
Troubleshooting Steps:
-
Saturate the aqueous layer: Use brine for the washes to decrease the polarity of the aqueous phase, which can help drive the organic product back into the organic layer.[1]
-
Back-extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
Issue 4: Unreacted NBS remains in the product.
-
Possible Cause: Incomplete reaction or insufficient quenching.
-
Troubleshooting Steps:
Data Presentation
Table 1: Solubility of Succinimide in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | [5][6] |
| Ethanol | Soluble | [5][6] |
| Methanol | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Acetone | Soluble | [7] |
| Acetonitrile | Soluble | [7] |
| Tetrahydrofuran (THF) | Soluble | [7] |
| Isopropanol | Soluble | [7] |
| n-Butanol | Soluble | [7] |
| Ether | Insoluble | [5][6] |
| Chloroform | Insoluble | [5][6] |
| Carbon Tetrachloride | Insoluble | [2] |
| Hexane | Insoluble | [2][4] |
Note: Solubility can be temperature-dependent. The solubilities of succinimide in many organic solvents increase with increasing temperature.[7]
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.
-
Quenching: Cool the reaction mixture to room temperature. If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color of bromine disappears.[1][3]
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]
-
Extraction: Transfer the mixture to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]
-
Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This will remove the majority of the succinimide.[1][8]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution to remove residual water and help break any emulsions.[1][8]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]
Protocol 2: Precipitation and Filtration
This method is effective when the reaction is performed in a solvent in which succinimide has low solubility, such as carbon tetrachloride or hexane.
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to further decrease the solubility of succinimide.[1]
-
Filtration: Set up a Büchner funnel with a filter paper.
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.[1][3]
-
Rinsing: Wash the collected solid with a small amount of the cold reaction solvent to recover any entrained product.[1]
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.[1]
Visualizations
Caption: Workflow for Aqueous Workup to Remove NBS Byproducts.
Caption: Workflow for Precipitation and Filtration Method.
Caption: Decision Tree for Purification Method Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chembk.com [chembk.com]
- 6. Succinimide | 123-56-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for the alkylation of amines with Methyl 2-(bromomethyl)-4-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the N-alkylation of primary or secondary amines using Methyl 2-(bromomethyl)-4-nitrobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation reaction, focusing on optimizing conditions for desired product formation.
Issue 1: Low or No Product Yield
Low or no yield of the desired N-alkylated product is a frequent challenge. The underlying causes can range from reactant inactivity to suboptimal reaction conditions.
-
Possible Cause 1: Poor Reactivity of the Amine.
-
Solution: Amines with significant steric hindrance or electron-withdrawing groups may exhibit lower nucleophilicity. In such cases, increasing the reaction temperature can enhance the reaction rate.[1] If the amine is particularly valuable, using a more reactive alkylating agent might be considered, although this compound is already quite reactive due to the benzylic bromide activated by the nitro group.[2]
-
-
Possible Cause 2: Inappropriate Solvent.
-
Solution: The choice of solvent is critical for facilitating the SN2 reaction. Polar aprotic solvents such as DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), Acetonitrile (MeCN), or THF (Tetrahydrofuran) are generally recommended as they can solvate the counter-ion of the base and leave the amine nucleophile relatively free.[1][3] If solubility of the amine starting material is an issue, a solvent screen is advisable.
-
-
Possible Cause 3: Ineffective Base.
-
Solution: A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction.[4] Without a base, the amine starting material will be protonated to form an ammonium salt, which is not nucleophilic.[4][5] Ensure an appropriate base is used. For amines that are not strong bases themselves, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3][6]
-
-
Possible Cause 4: Reaction Not Reaching Completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8] If the reaction stalls, a gentle increase in temperature or extended reaction time may be necessary. For less reactive amines, reflux conditions may be required.[1]
-
Issue 2: Formation of Multiple Products (Over-alkylation)
A significant challenge in the alkylation of primary and secondary amines is the tendency for the reaction to proceed beyond the desired mono-alkylation, leading to di-alkylated (tertiary amine) and even quaternary ammonium salt products.[9][10] This is because the secondary amine product is often more nucleophilic than the primary amine starting material.[10]
-
Possible Cause 1: Stoichiometry Favors Over-alkylation.
-
Solution: To favor mono-alkylation, use a large excess of the amine starting material relative to the this compound.[11][12] A 2 to 5-fold excess of the amine is a common starting point. This ensures that the alkylating agent is more likely to encounter a molecule of the starting amine rather than the product amine.
-
-
Possible Cause 2: Reaction Conditions Promote Further Reaction.
-
Solution:
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the amine and base. This maintains a low concentration of the electrophile, reducing the probability of the product amine reacting further.[13]
-
Temperature Control: Higher temperatures can increase the rate of over-alkylation. It is often best to start the reaction at room temperature and only increase the temperature if the reaction is too slow.[14]
-
Choice of Base: The use of cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting selective mono-N-alkylation of primary amines.[6][12] The basicity and solubility of Cs₂CO₃ in solvents like DMF can suppress the undesired dialkylation.[12] Sterically hindered, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be used to scavenge the acid byproduct without competing in the alkylation.[4]
-
-
Issue 3: Difficulty in Product Isolation and Purification
The crude reaction mixture often contains unreacted starting materials, the desired product, over-alkylation byproducts, and salt byproducts, making purification challenging.
-
Possible Cause 1: Complex Product Mixture.
-
Solution:
-
Acid-Base Extraction: This is a powerful technique for separating amines from non-basic impurities. By adjusting the pH of an aqueous solution, you can selectively protonate the amine products, moving them into the aqueous layer, while non-basic components remain in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the amine mixture.[15]
-
Column Chromatography: Silica gel column chromatography is a standard purification method. However, the basic nature of amines can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. To overcome this, a small amount of a volatile amine like triethylamine (typically 0.1-1%) can be added to the eluent to neutralize the acidic sites on the silica. Alternatively, alumina (basic or neutral) or amine-functionalized silica can be used as the stationary phase.
-
-
-
Possible Cause 2: Emulsion Formation During Workup.
-
Solution: During aqueous workup, emulsions can form. Adding a saturated brine solution (NaCl) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the alkylation of an amine with this compound? A1: Polar aprotic solvents are generally the best choice. Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are most commonly used.[1] DMF is often preferred for its ability to dissolve a wide range of reactants and for reactions involving inorganic bases like Cs₂CO₃.[12][14]
Q2: Which base should I use for this reaction? A2: The choice of base is critical for success, especially for achieving mono-alkylation.
-
For selective mono-alkylation of primary amines , Cesium Carbonate (Cs₂CO₃) is highly recommended.[6][12]
-
Potassium Carbonate (K₂CO₃) is a more economical alternative that is also effective.[3]
-
Sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA) are useful for neutralizing the acid byproduct without interfering with the primary reaction.[4]
-
Triethylamine (Et₃N) can also be used, but it can sometimes lead to the formation of a quaternary ammonium salt if it competes as a nucleophile.[7][14]
Q3: My reaction is not working with an amine hydrochloride salt. What should I do? A3: An amine hydrochloride salt is already protonated and therefore not nucleophilic. You will need to add at least two equivalents of base: one to neutralize the hydrochloride salt to generate the free amine, and a second equivalent to neutralize the HBr produced during the alkylation reaction. Alternatively, you can pre-treat the amine salt with a base and extract the free amine before starting the alkylation.
Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, possibly with a small amount of triethylamine to reduce streaking). The starting materials (amine and the bromobenzoate) and the product should have different Rf values. The disappearance of the limiting reagent spot indicates the reaction's progress. HPLC is another excellent method for more quantitative monitoring.[7][8]
Q5: The product appears to be unstable during purification. What can I do? A5: Amines can be sensitive to air oxidation, especially if there are other functional groups present. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it at a low temperature. If using column chromatography, work quickly and avoid prolonged exposure of the product to the silica gel.
Experimental Protocols
General Protocol for Mono-N-Alkylation of a Primary Amine
This protocol is a starting point and may require optimization for specific amines.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (2.0 - 3.0 equivalents) and a suitable anhydrous solvent (e.g., DMF, 10 mL per mmol of the limiting reagent).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 - 2.0 equivalents). Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred amine-base suspension over 20-30 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. If the reaction is slow, the temperature can be gently increased (e.g., to 40-60 °C).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially containing 0.5% triethylamine) or by crystallization.
Data Presentation
Table 1: Recommended Reaction Conditions for Selective Mono-Alkylation
| Parameter | Recommended Condition | Rationale & Reference |
| Stoichiometry | 2-3 eq. of Amine : 1 eq. of Alkylating Agent | Minimizes over-alkylation by ensuring the alkylating agent is more likely to react with the starting amine.[12] |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents facilitate the SN2 reaction.[1][14] |
| Base | Cs₂CO₃ (1.5-2.0 eq.) | Highly effective for selective mono-alkylation.[6][12] |
| K₂CO₃ (1.5-2.0 eq.) | A cost-effective alternative to Cs₂CO₃.[3] | |
| DIPEA (1.5-2.0 eq.) | Sterically hindered, non-nucleophilic base.[4] | |
| Temperature | Room Temperature to 60 °C | Start at RT to control selectivity; increase temperature only if the reaction is slow.[14] |
| Addition Method | Slow/dropwise addition of alkylating agent | Maintains a low concentration of the electrophile to reduce di-alkylation.[13] |
Visualizations
Caption: Troubleshooting decision tree for amine alkylation.
Caption: General experimental workflow for N-alkylation.
References
- 1. Amination [fishersci.co.uk]
- 2. This compound | 133446-99-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Stability of Methyl 2-(bromomethyl)-4-nitrobenzoate under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-(bromomethyl)-4-nitrobenzoate under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges in their work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound possesses two primary reactive sites susceptible to degradation: the methyl ester and the benzylic bromide. The principal stability concerns are hydrolysis of the ester group and nucleophilic substitution at the bromomethyl group. The presence of a strong electron-withdrawing nitro group on the benzene ring significantly influences the reactivity of both functional groups.
Q2: How does pH affect the stability of the ester group in this compound?
A2: The ester group is susceptible to hydrolysis under both acidic and basic conditions, though the mechanisms and rates of degradation differ.
-
Acidic Conditions: Acid-catalyzed hydrolysis is a reversible reaction that is typically slower than base-catalyzed hydrolysis.[1]
-
Basic Conditions: Base-catalyzed hydrolysis, also known as saponification, is an irreversible process and is generally much faster.[1] The strong electron-withdrawing effect of the para-nitro group is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions, accelerating the rate of hydrolysis.
Q3: What reactions can be expected at the bromomethyl group?
A3: The bromomethyl group is a benzylic halide, which is known for its enhanced reactivity in nucleophilic substitution reactions.[2] This is due to the stability of the resulting benzylic carbocation intermediate. Common nucleophiles such as water, alcohols, and amines can displace the bromide ion.
Q4: What are the likely degradation products under aqueous acidic and basic conditions?
A4: Under aqueous conditions, two main degradation pathways are expected:
-
Ester Hydrolysis: This leads to the formation of 2-(bromomethyl)-4-nitrobenzoic acid and methanol.
-
Solvolysis of the Benzylic Bromide: This results in the formation of Methyl 2-(hydroxymethyl)-4-nitrobenzoate and hydrobromic acid.
Under harsh conditions, it is possible for both functionalities to react, leading to the formation of 2-(hydroxymethyl)-4-nitrobenzoic acid.
Q5: How should I store this compound to ensure its stability?
A5: To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, especially for long-term storage, to minimize exposure to moisture and atmospheric nucleophiles.[4]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no yield in a reaction involving the bromomethyl group. | Degradation of the starting material due to moisture or nucleophilic solvents. | Ensure all solvents and reagents are anhydrous. Use a non-nucleophilic solvent if possible. Store the compound under inert gas and handle it quickly to minimize exposure to atmospheric moisture. |
| Presence of an unexpected polar impurity in analytical data (e.g., HPLC). | Hydrolysis of the ester group to the corresponding carboxylic acid. | Check the pH of your reaction or sample preparation media. Acidic or basic conditions can promote hydrolysis. Buffer your system to a neutral pH if the reaction chemistry allows. Prepare samples for analysis immediately before use and consider using a cooled autosampler. |
| Formation of a byproduct with a mass corresponding to the replacement of bromine with a hydroxyl group. | Solvolysis of the benzylic bromide by water or other hydroxylic solvents. | Use anhydrous solvents for your reaction. If an aqueous workup is necessary, perform it at a low temperature and for the shortest possible duration. |
| Multiple unexpected peaks in the chromatogram after a reaction. | A combination of ester hydrolysis and solvolysis of the bromomethyl group, or reaction with other nucleophiles in the mixture. | Simplify the reaction mixture where possible. Protect one of the functional groups if the desired reaction is at the other site. Optimize reaction conditions (temperature, time) to favor the desired transformation over degradation pathways. |
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Condition | Primary Degradation Pathway | Major Degradation Product(s) | Byproduct(s) |
| Aqueous Acidic (e.g., 0.1 N HCl) | Ester Hydrolysis & Solvolysis | 2-(bromomethyl)-4-nitrobenzoic acid; Methyl 2-(hydroxymethyl)-4-nitrobenzoate | Methanol; HBr |
| Aqueous Basic (e.g., 0.1 N NaOH) | Ester Hydrolysis (rapid) & Nucleophilic Substitution | 2-(bromomethyl)-4-nitrobenzoate salt; Methyl 2-(hydroxymethyl)-4-nitrobenzoate | Methanol; NaBr |
| Anhydrous Neutral | Minimal Degradation | - | - |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Stress: To a known volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Sampling and Neutralization: At each time point, withdraw an aliquot of the reaction mixture and immediately neutralize it with an equivalent amount of 0.1 N sodium hydroxide.
-
Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by a stability-indicating HPLC method.
Protocol 2: General Procedure for a Forced Degradation Study under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Basic Stress: To a known volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
Incubation: Incubate the solution at room temperature. Due to the anticipated rapid degradation, shorter time points (e.g., 5, 15, 30, 60 minutes) should be considered.
-
Sampling and Neutralization: At each time point, withdraw an aliquot of the reaction mixture and immediately neutralize it with an equivalent amount of 0.1 N hydrochloric acid.
-
Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Note: This is a general method and may require optimization for specific applications and to achieve adequate separation of all degradation products.
Visualizations
Caption: Predicted degradation pathways under acidic and basic conditions.
Caption: General workflow for a forced degradation study.
References
Troubleshooting low conversion rates in the bromination of methyl 2-methyl-4-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low conversion rates during the bromination of methyl 2-methyl-4-nitrobenzoate.
Troubleshooting Guide
Low conversion rates in the bromination of methyl 2-methyl-4-nitrobenzoate can be attributed to several factors, primarily stemming from the deactivated nature of the aromatic ring. The presence of the electron-withdrawing nitro and methyl ester groups makes electrophilic aromatic substitution challenging.
dot
Caption: Troubleshooting workflow for low conversion rates.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of methyl 2-methyl-4-nitrobenzoate so difficult?
A1: The aromatic ring of methyl 2-methyl-4-nitrobenzoate is strongly deactivated by the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the methyl ester group (-COOCH₃). These groups reduce the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles like bromine. Overcoming this deactivation requires harsh reaction conditions.[1]
Q2: I am not seeing any of the desired ring-brominated product, but my starting material is being consumed. What could be happening?
A2: A likely side reaction is the radical bromination of the benzylic methyl group. This reaction is favored under different conditions than electrophilic aromatic substitution, typically involving a radical initiator like AIBN (azobisisobutyronitrile) and a bromine source like N-bromosuccinimide (NBS) in a non-polar solvent.[2][3] If your reagents or solvent are contaminated with radical initiators, or if the reaction is exposed to UV light, you may be inadvertently promoting side-chain bromination to form methyl 2-(bromomethyl)-4-nitrobenzoate.
Q3: What are the recommended reaction conditions for achieving successful ring bromination?
A3: For deactivated aromatic compounds, a highly reactive electrophile is necessary. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is a common method for brominating deactivated rings.[4] Another effective system is a mixture of bromine and nitric acid in concentrated sulfuric acid.[1] It is crucial to maintain anhydrous conditions as water can deactivate the catalyst and reagents.
Q4: How can I minimize the formation of di-brominated byproducts?
A4: Polybromination can occur, especially with prolonged reaction times or an excess of the brominating agent. To minimize this, you can:
-
Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).
-
Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Q5: What is the expected regioselectivity for the bromination of methyl 2-methyl-4-nitrobenzoate?
A5: The directing effects of the substituents on the ring will determine the position of bromination. The methyl group is an ortho-, para-director, while the nitro and methyl ester groups are meta-directors. The most likely position for bromination would be at the 3-position or the 5-position, which are ortho to the activating methyl group and meta to the deactivating nitro and ester groups. Steric hindrance from the adjacent methyl and ester groups might influence the final product distribution.
Data Presentation
Table 1: Comparison of Bromination Conditions for Deactivated Aromatic Rings
| Brominating Agent/System | Catalyst/Solvent | Typical Substrates | Reported Yields | Reference |
| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Deactivated aromatics | Moderate to Good | [4] |
| Br₂ / HNO₃ | Concentrated H₂SO₄ | Strongly deactivated aromatics | Good | [1] |
| N-Bromosuccinimide (NBS) | AIBN / CCl₄ | Benzylic C-H bonds | 75-97% (for side-chain) | [2][3] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | AIBN / Acetonitrile | Benzylic C-H bonds | Not specified | [2] |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination using NBS in Sulfuric Acid (Representative Protocol)
This protocol is based on general procedures for the bromination of deactivated aromatic rings and should be optimized for the specific substrate.
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-methyl-4-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Side-Chain Radical Bromination using NBS and AIBN (Common Side Reaction)
This protocol is for the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate and illustrates the conditions that favor side-chain bromination.[2]
Materials:
-
Methyl 2-methyl-3-nitrobenzoate (or methyl 2-methyl-4-nitrobenzoate for the analogous reaction)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile
Procedure:
-
Charge a round-bottom flask with methyl 2-methyl-3-nitrobenzoate (1.0 eq) and acetonitrile.
-
Add N-bromosuccinimide (1.2 eq) and AIBN (0.1 eq) to the mixture.
-
Heat the reaction mixture to 55-60°C and maintain for 12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the acetonitrile under vacuum.
-
Add water to the crude mixture and stir.
-
Filter the solid, wash with water, and then with isopropyl alcohol.
-
Dry the solid to obtain methyl 2-(bromomethyl)-3-nitrobenzoate.[2]
Disclaimer: These protocols are intended for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory, following all appropriate safety precautions. Reaction conditions may need to be optimized for specific batches of reagents and equipment.
References
Preventing the formation of dibrominated byproducts during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of dibrominated byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: I am consistently observing significant amounts of a dibrominated byproduct in my reaction. What are the primary factors influencing this side reaction?
A1: The formation of dibrominated byproducts is a common challenge in electrophilic aromatic substitution and other bromination reactions. The primary factors that contribute to over-bromination include:
-
Substrate Activity: Highly activated aromatic rings (e.g., phenols, anilines) are electron-rich and thus more susceptible to multiple brominations. The presence of strong electron-donating groups increases the nucleophilicity of the substrate.
-
Reagent Reactivity: The choice of brominating agent is critical. Highly reactive reagents like molecular bromine (Br₂) can lead to poor selectivity and the formation of polybrominated species.
-
Stoichiometry: An excess of the brominating agent relative to the substrate will naturally drive the reaction towards di- and polybromination.
-
Reaction Temperature: Higher reaction temperatures generally increase the reaction rate, which can lead to a loss of selectivity and favor the formation of thermodynamically more stable, and often more brominated, products.[1]
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent. Polar protic solvents can enhance the electrophilicity of the brominating agent, leading to increased reactivity and potential over-bromination.
Q2: How can I control the stoichiometry to favor monobromination?
A2: Precise stoichiometric control is essential for selective monobromination. Here are key strategies:
-
Limiting the Brominating Agent: The most straightforward approach is to use a 1:1 molar ratio of the brominating agent to the substrate. In some cases, a slight excess of the substrate can be used to ensure the complete consumption of the brominating agent.
-
Slow Addition: Instead of adding the brominating agent all at once, a slow, dropwise addition to the reaction mixture allows for better control of the reaction and minimizes localized high concentrations of the brominating agent.
-
In Situ Generation: Generating the brominating agent in situ at a low, steady concentration can effectively prevent its accumulation and subsequent reaction with the monobrominated product.
Q3: What are some alternative, milder brominating agents I can use instead of molecular bromine (Br₂)?
A3: Several milder brominating agents can provide better selectivity for monobromination. These include:
-
N-Bromosuccinimide (NBS): NBS is a versatile and selective reagent for both radical and electrophilic brominations.[2][3] It provides a low concentration of bromine in the reaction mixture, which helps to avoid over-bromination.[4]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is a stable, crystalline solid that is often more atom-economical than NBS and can provide high yields of monobrominated products.[5]
-
In situ Generated Bromine: Bromine can be generated in situ from the oxidation of bromide salts (e.g., NaBr, KBr) using an oxidant such as sodium bromate (NaBrO₃) or hydrogen peroxide (H₂O₂). This method maintains a low concentration of active bromine, thus enhancing selectivity.[6]
-
Pyidinium Tribromide: This is a solid, stable source of bromine that is easier to handle than liquid bromine and can offer improved selectivity in some cases.
Q4: How does the choice of solvent impact the formation of dibrominated byproducts?
A4: The solvent plays a crucial role in modulating the reactivity of the brominating agent.
-
Polar vs. Nonpolar Solvents: Polar solvents, particularly protic ones, can stabilize the charged intermediates in electrophilic aromatic substitution, thereby accelerating the reaction and potentially leading to over-bromination. Nonpolar solvents like carbon tetrachloride (CCl₄), dichloromethane (DCM), or hexane are often preferred to temper the reactivity.[7][8]
-
Solvent Polarity and Regioselectivity: The polarity of the solvent can also influence the ratio of ortho- to para-substituted isomers in aromatic bromination.[9]
Q5: I am working with a highly activated substrate (e.g., a phenol or aniline) and still getting dibromination despite using a mild brominating agent. What else can I do?
A5: For highly activated substrates, additional measures may be necessary:
-
Protecting Groups: Temporarily protecting the activating group can moderate its activating effect. For example, an amino group in aniline can be acetylated to form an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for controlled monobromination. The protecting group can be subsequently removed.[5][10]
-
Lowering the Temperature: Performing the reaction at significantly lower temperatures (e.g., 0 °C, -20 °C, or even lower) can dramatically slow down the reaction rate and improve selectivity.[11]
-
Catalyst Choice: For certain reactions, the choice of catalyst can influence selectivity. For instance, in the α-bromination of aralkyl ketones with NBS, using acidic alumina in methanol favors α-monobromination, while neutral alumina in acetonitrile can lead to nuclear bromination.[12]
Data Presentation
The following table summarizes the qualitative impact of various reaction parameters on the selectivity of monobromination versus dibromination.
| Parameter | Condition Favoring Monobromination | Condition Favoring Dibromination | Rationale |
| Brominating Agent | Milder agents (e.g., NBS, DBDMH, in situ generated Br₂) | Highly reactive agents (e.g., neat Br₂) | Milder reagents provide a lower, controlled concentration of the active brominating species.[4] |
| Stoichiometry | 1:1 or slight excess of substrate | Excess of brominating agent | Prevents unreacted brominating agent from reacting with the monobrominated product. |
| Temperature | Lower temperatures (e.g., 0 °C or below) | Higher temperatures | Reduces the overall reaction rate, allowing for better kinetic control and selectivity.[1] |
| Solvent | Nonpolar solvents (e.g., CCl₄, DCM, Hexane) | Polar, protic solvents (e.g., H₂O, Acetic Acid) | Nonpolar solvents do not solvate and activate the brominating agent to the same extent.[7] |
| Rate of Addition | Slow, dropwise addition | Rapid, bulk addition | Maintains a low concentration of the brominating agent throughout the reaction. |
Experimental Protocols
Protocol 1: Selective para-Monobromination of Aniline via a Protection-Bromination-Deprotection Strategy
This three-step protocol is a common and effective method for the selective monobromination of aniline at the para position.[5]
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with constant stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
In a separate container, prepare a solution or slurry of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq., as it contains two bromine atoms) in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.
-
Collect the crude p-bromoacetanilide by vacuum filtration, wash with cold water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine.
-
Recrystallize the product from ethanol or an ethanol/water mixture to obtain pure p-bromoacetanilide.
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the solution is basic to litmus paper. This will precipitate the p-bromoaniline.
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.
Protocol 2: α-Monobromination of Aralkyl Ketones using NBS and Alumina
This protocol describes a method for the selective α-monobromination of aralkyl ketones containing moderate activating/deactivating groups using N-bromosuccinimide (NBS) catalyzed by acidic aluminum oxide.[12]
-
In a 100 mL round-bottom flask fitted with a condenser, add the aralkyl ketone (10 mmol), 10% (w/w) active acidic Al₂O₃ catalyst, and methanol (20 vol).
-
Raise the temperature of the reaction mixture to reflux.
-
Add N-bromosuccinimide (12 mmol) portion-wise (in 10 portions).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the catalyst and wash it with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure α-monobrominated product.
Visualizations
Caption: Electrophilic aromatic bromination pathway and the formation of a dibrominated byproduct.
Caption: A troubleshooting flowchart for preventing the formation of dibrominated byproducts.
References
- 1. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 10. Khan Academy [khanacademy.org]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Methyl 2-(bromomethyl)-4-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 2-(bromomethyl)-4-nitrobenzoate via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound will not fully dissolve in the solvent, even with heating. What should I do?
If the compound does not completely dissolve, it is likely that an insufficient amount of solvent was used. Incrementally add small volumes of the hot recrystallization solvent to the flask until the solid fully dissolves. Be cautious not to add a large excess of solvent, as this will reduce the recovery yield.[1][2]
Q2: No crystals have formed after cooling the solution to room temperature. What is the next step?
A lack of crystal formation is often due to either using too much solvent or the solution being supersaturated.[2] To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[2][3]
-
Seeding: If available, add a very small crystal of pure this compound to the solution to act as a seed for crystallization.[2]
-
Reducing Solvent Volume: If supersaturation is not the issue, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1][2]
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the compound is significantly impure.[1][2] To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.[1]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.[2]
Q4: The recrystallization yield is very low. What are the possible causes and solutions?
A low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor.[1][2] To check this, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.
-
Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, some product may be lost. Ensure the funnel and flask are pre-heated.
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures. A different solvent or a mixed solvent system might be necessary.
Q5: How do I choose an appropriate recrystallization solvent?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic esters like this compound, common solvents to try include alcohols (like ethanol or methanol) or mixed solvent systems such as hexane/ethyl acetate or hexane/acetone.[4][5][6] It is recommended to perform small-scale solubility tests with a few milligrams of the crude product in different solvents to identify the most suitable one.
Frequently Asked Questions (FAQs)
What are the likely impurities in crude this compound?
Potential impurities can include unreacted starting materials, byproducts from the bromination reaction such as succinimide, and isomeric impurities like Methyl 2-(bromomethyl)-6-nitrobenzoate and Methyl 2-(bromomethyl)-5-nitrobenzoate.[7][8]
Is it possible to use a mixed solvent system for recrystallization?
Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it is clear again and allowed to cool slowly.[1]
How can I remove succinimide from the crude product before recrystallization?
Succinimide, a common byproduct when using N-bromosuccinimide (NBS) for bromination, can often be removed by washing the crude reaction mixture with water or a dilute aqueous base like sodium bicarbonate solution.[7]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in a few potential solvents at room temperature and with heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate and swirl gently. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a pre-warmed funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Solvent Choice | Ethanol, Methanol, Hexane/Ethyl Acetate, Hexane/Acetone | The optimal solvent should be determined experimentally.[4][5][6] |
| Cooling Rate | Slow cooling is preferred | Rapid cooling can lead to the formation of smaller, less pure crystals or oiling out.[1][3] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Managing Thermal Instability of Methyl 2-(bromomethyl)-4-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the thermal instability of Methyl 2-(bromomethyl)-4-nitrobenzoate during chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure safer and more successful experimental outcomes.
Troubleshooting Guide
Issue: Exothermic Reaction and Temperature Spikes
-
Question: My reaction is showing a rapid, uncontrolled increase in temperature after adding a reagent. What should I do?
-
Answer: This indicates a potential runaway reaction.
-
Immediate Action: Cease addition of all reagents and immediately apply external cooling (e.g., ice bath).
-
Emergency Quenching: If the temperature continues to rise, introduce a pre-prepared quenching agent. A common and effective method is the slow addition of an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize the reactive species.
-
Evacuation: If the reaction cannot be brought under control, evacuate the area and alert safety personnel.
-
-
Question: How can I prevent temperature spikes when adding reagents?
-
Answer: Proactive temperature management is crucial.
-
Slow Addition: Add reagents, especially those known to initiate strong exothermic responses, dropwise or in small portions.
-
Pre-cooling: Cool the reaction mixture to the desired temperature before beginning reagent addition.
-
Efficient Stirring: Ensure vigorous and efficient stirring to prevent the formation of localized hot spots.
-
Dilution: Conducting the reaction in a more dilute solution can help to dissipate heat more effectively.
-
Issue: Product Decomposition or Low Yield
-
Question: My final product is impure, or the yield is significantly lower than expected. Could this be due to thermal decomposition?
-
Answer: Yes, thermal decomposition is a likely cause. The presence of dark, tar-like substances is a strong indicator.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. For many reactions involving this compound, maintaining a temperature below 60-70°C is advisable. A synthesis of the similar Methyl 2-bromomethyl-6-nitro-benzoate was conducted at a reflux temperature of 65-70 °C.
-
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and quench the reaction as soon as it reaches completion.
-
Issue: Gas Evolution
-
Question: I am observing unexpected or vigorous gas evolution from my reaction. What does this signify?
-
Answer: Gas evolution can be a sign of decomposition, where the nitro group is reduced, potentially leading to the formation of nitrogen oxides (NOx).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Ventilation: Ensure the reaction is performed in a well-ventilated fume hood.
-
Scrubbing: If significant NOx evolution is anticipated, consider using a gas scrubber containing a suitable neutralizing agent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the decomposition temperature of this compound?
-
Q2: What are the primary hazardous decomposition products?
-
A2: The thermal decomposition of nitroaromatic compounds can be complex. The initial step is often the homolytic cleavage of the C-NO2 bond.[1] This can lead to the formation of nitrogen oxides (NOx) and a variety of other reactive species and subsequent secondary reactions.
-
Q3: Are there any materials that are incompatible with this compound?
-
A3: Yes. Avoid contact with strong oxidizing agents, strong bases, and finely powdered metals. Reactions with bases can be highly exothermic and may lead to uncontrolled decomposition.
-
Q4: Can I use a stabilizer in my reaction?
-
A4: The use of stabilizers is a common practice for storing and handling thermally sensitive nitro compounds. While specific stabilizers for this particular compound in a reaction context are not widely documented, compounds like diphenylamine and its derivatives are known to act as stabilizers for nitrocellulose by reacting with decomposition-catalyzing nitrogen oxides. However, the compatibility and effectiveness of any stabilizer must be tested on a small scale before use in a larger reaction, as it could also influence the desired reaction pathway.
-
Q5: What is the best way to monitor the stability of the compound during a reaction?
-
A5: Continuous monitoring of the internal reaction temperature is the most critical parameter. A sudden, unexpected increase in temperature is a primary indicator of a potential runaway reaction. Visual observation for color changes (e.g., darkening) can also indicate decomposition.
Quantitative Data Summary
The following table summarizes key thermal stability and reaction control parameters. Please note that where specific data for this compound is unavailable, data for structurally similar compounds or general best practices are provided as a guideline.
| Parameter | Recommended Value/Range | Notes and Considerations |
| Recommended Max. Reaction Temperature | < 70 °C | Based on synthesis of similar compounds. The optimal temperature should be determined for each specific reaction. |
| Decomposition Onset Temperature (Td) | Not Determined (General concern for nitroaromatics) | Highly dependent on purity, heating rate, and presence of contaminants. DSC/TGA analysis is recommended for precise determination. |
| Incompatible Substances | Strong Oxidizing Agents, Strong Bases, Powdered Metals | Contact can lead to vigorous exothermic reactions. |
| Recommended Quenching Agents | Aqueous Sodium Thiosulfate, Aqueous Sodium Bisulfite | Should be added slowly with efficient cooling in case of a thermal runaway. |
| Potential Stabilizers | Diphenylamine derivatives (e.g., 2-nitrodiphenylamine) | Compatibility and efficacy must be experimentally verified for the specific reaction. |
Experimental Protocols
Protocol: Thermal Stability Analysis using DSC/TGA
This protocol outlines a general procedure for determining the thermal decomposition profile of this compound.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean, inert TGA or DSC pan (e.g., aluminum or platinum).
-
Instrumentation: Use a calibrated thermogravimetric analyzer or differential scanning calorimeter.
-
Atmosphere: Purge the instrument with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
TGA: Plot the percentage of mass loss against temperature to determine the onset temperature of decomposition.
-
DSC: Plot the heat flow against temperature to identify exothermic or endothermic events associated with decomposition.
-
Protocol: Safe Bromination of Methyl 2-methyl-4-nitrobenzoate
This protocol is adapted from a procedure for a similar compound and should be optimized on a small scale before scaling up.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, charge Methyl 2-methyl-4-nitrobenzoate and a suitable solvent (e.g., chlorobenzene or acetonitrile).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Reagent Addition: While stirring, add a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin portion-wise or as a solution in the reaction solvent.
-
Initiator: Add a radical initiator, such as azobisisobutyronitrile (AIBN), in a small, controlled amount.
-
Temperature Control: Heat the reaction mixture to a controlled temperature, typically between 55-75°C. Monitor the internal temperature closely throughout the reaction.
-
Reaction Monitoring: Follow the progress of the reaction by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by filtration and purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for managing thermal events.
Caption: Potential thermal decomposition pathway.
References
Effect of solvent polarity on the reactivity of Methyl 2-(bromomethyl)-4-nitrobenzoate
Technical Support Center: Reactivity of Methyl 2-(bromomethyl)-4-nitrobenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound, focusing on how solvent polarity impacts its reactivity in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: this compound is a benzylic halide. Benzylic halides are unique in that they can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms. The operative pathway is highly dependent on the reaction conditions, including the strength of the nucleophile, its concentration, and, most critically, the polarity of the solvent.[1][2] The nitro group, being strongly electron-withdrawing, can also influence the stability of intermediates and transition states.[3]
Q2: How does solvent polarity, in general, affect S(_N)1 and S(_N)2 reactions?
A2: The effect of solvent polarity depends on whether the solvent is protic (contains acidic protons, e.g., water, methanol) or aprotic (lacks acidic protons, e.g., DMSO, acetone).
-
S(N)1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents are excellent at stabilizing this charged intermediate through solvation, thereby increasing the reaction rate.[4][5]
-
S(N)2 Reactions: These reactions involve a single transition state. Polar aprotic solvents are ideal for S(_N)2 reactions. They are polar enough to dissolve the reactants but do not strongly solvate the (often anionic) nucleophile, leaving it more "naked" and reactive.[6] Polar protic solvents can slow down S(N)2 reactions by forming a solvent cage around the nucleophile through hydrogen bonding, which lowers its energy and reactivity.[5]
Q3: Which type of solvent would favor an S(_N)1 reaction with this compound?
A3: To favor an S(_N)1 pathway, you should use a polar protic solvent. Solvents like water, methanol, ethanol, and acetic acid will stabilize the benzylic carbocation intermediate that forms after the bromide leaving group departs, thus accelerating the S(_N)1 rate.[1][4] This pathway is more likely with weak nucleophiles.
Q4: Which type of solvent would favor an S(_N)2 reaction?
A4: To favor an S(_N)2 pathway, a polar aprotic solvent is the best choice. Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (CH(_3)CN) enhance the nucleophilicity of anionic nucleophiles, leading to a faster S(_N)2 reaction rate.[1][6] This mechanism is preferred when using strong, anionic nucleophiles.
Troubleshooting Guide
Q5: My reaction is proceeding very slowly. What could be the cause and how can I fix it?
A5: A slow reaction rate can be due to several factors related to the solvent choice:
-
S(_N)2 Reaction in a Protic Solvent: If you are attempting an S(_N)2 reaction (with a strong nucleophile) in a polar protic solvent like methanol, the nucleophile is likely being over-stabilized by hydrogen bonding. Solution: Switch to a polar aprotic solvent like DMF or DMSO to increase the nucleophile's reactivity.[6]
-
S(_N)1 Reaction in a Non-polar Solvent: If you are running an S(_N)1 reaction (with a weak nucleophile), a non-polar solvent like hexane or toluene will not adequately stabilize the carbocation intermediate. Solution: Change to a polar protic solvent such as ethanol or water.[4]
-
Poor Reagent Solubility: The starting material or nucleophile may not be fully dissolved in the chosen solvent. Solution: Ensure complete dissolution. You may need to select a different solvent that can dissolve all reactants effectively.
Q6: I am observing significant side products. What are they and how can I minimize them?
A6: Side product formation is common and often depends on the solvent and nucleophile/base properties.
-
Elimination (E1/E2) Products: If your nucleophile is also a strong base, it can promote elimination reactions. This is more common in solvents that favor elimination, though for benzylic systems, substitution is often dominant. Solution: Use a less basic nucleophile if possible. Changing the solvent can also alter the S(_N)/E ratio.
-
Solvolysis Products: In protic solvents (like water, methanol, ethanol), the solvent itself can act as a nucleophile, leading to products where the bromine is replaced by -OH, -OCH(_3), -OCH(_2)CH(_3), etc. This is particularly problematic in S(_N)1 conditions. Solution: If solvolysis is undesired, switch to an aprotic solvent. If the protic solvent is required, use a much higher concentration of your desired nucleophile.
Q7: The reaction is giving a mixture of S(_N)1 and S(_N)2 products. How can I favor one mechanism over the other?
A7: Competing mechanisms are common for benzylic halides.
-
To Favor S(_N)1: Use a weak nucleophile in a polar protic solvent (e.g., ethanol, water). Lowering the concentration of the nucleophile will also favor the unimolecular S(_N)1 pathway.[1]
-
To Favor S(_N)2: Use a strong, non-bulky nucleophile at a high concentration in a polar aprotic solvent (e.g., sodium azide in DMSO).[1][6]
Caption: Troubleshooting logic for common experimental issues.
Data Presentation
The following table summarizes the expected effect of various solvents on the reaction of this compound with a representative strong, anionic nucleophile (e.g., N(_3)
−
). The relative rates are illustrative, based on established principles of solvent effects in nucleophilic substitution reactions.
| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | Expected Dominant Mechanism | Expected Relative Rate |
| n-Hexane | 1.9 | Non-Polar | Very Slow / No Reaction | < 0.001 |
| Dichloromethane | 9.1 | Aprotic, Weakly Polar | S(_N)2 | 1 |
| Acetone | 21 | Polar Aprotic | S(_N)2 | 500 |
| Acetonitrile | 37.5 | Polar Aprotic | S(_N)2 | 5,000 |
| DMF | 38.3 | Polar Aprotic | S(_N)2 | 2,800 |
| DMSO | 47 | Polar Aprotic | S(_N)2 | > 10,000 |
| Ethanol | 24.5 | Polar Protic | Competing S(_N)1/S(_N)2 | ~10 |
| Methanol | 33 | Polar Protic | Competing S(_N)1/S(_N)2 | ~4 |
| Water | 80.1 | Polar Protic | S(_N)1 favored (solvolysis) | ~150 (solvolysis) |
Note: Relative rates are estimates and can vary significantly based on the specific nucleophile, temperature, and concentration.
Experimental Protocols
Protocol: Kinetic Analysis of Solvent Effects on Reaction Rate
This protocol outlines a general method for comparing the reaction rates of this compound with a nucleophile in different solvents using HPLC analysis.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide, NaN(_3))
-
Internal Standard (e.g., Naphthalene, biphenyl - must be inert and not co-elute)
-
Anhydrous solvents to be tested (e.g., Acetonitrile, Methanol, DMSO)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel (e.g., jacketed reactor or oil bath)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis at 254 nm)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable solvent.
-
Prepare a stock solution of the nucleophile (e.g., 0.2 M).
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a thermostatted vessel set to the desired temperature (e.g., 25°C), add the chosen reaction solvent.
-
Add a precise volume of the internal standard stock solution.
-
Add the nucleophile stock solution and allow the temperature to equilibrate.
-
-
Initiation and Monitoring:
-
To initiate the reaction (t=0), add a precise volume of the this compound stock solution to the reaction vessel with vigorous stirring.
-
Immediately withdraw an aliquot (~50 µL), quench it in a vial containing a suitable quenching agent (e.g., dilute acid or a large volume of mobile phase), and label it as the t=0 sample.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., 5, 10, 20, 40, 60, 90 minutes). The frequency should be adjusted based on the expected reaction rate.
-
-
HPLC Analysis:
-
Analyze all quenched samples by HPLC.
-
Develop a method that provides good separation between the starting material, product, and internal standard.
-
Integrate the peak areas for the starting material and the internal standard for each time point.
-
-
Data Analysis:
-
Calculate the ratio of the starting material peak area to the internal standard peak area for each time point.
-
Plot ln([Starting Material]/[Internal Standard]) versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k(_obs)) for the reaction in that specific solvent.
-
Repeat the entire procedure for each solvent to be tested.
-
Caption: Workflow for determining reaction rate constants in different solvents.
References
Validation & Comparative
Analysis of Methyl 2-(bromomethyl)-4-nitrobenzoate by ¹H and ¹³C NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(bromomethyl)-4-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The predicted spectral data is presented alongside a comparison with a structurally similar compound, offering valuable insights for the structural elucidation and quality control of this important synthetic building block.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established chemical shift theory and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | H-3 |
| ~8.35 | dd | 1H | H-5 |
| ~7.85 | d | 1H | H-6 |
| ~4.95 | s | 2H | -CH₂Br |
| ~3.95 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O |
| ~150.0 | C-4 |
| ~137.5 | C-2 |
| ~135.0 | C-1 |
| ~130.5 | C-6 |
| ~126.0 | C-5 |
| ~122.5 | C-3 |
| ~53.0 | -OCH₃ |
| ~30.0 | -CH₂Br |
Comparison with a Structural Analog
For comparative purposes, the ¹H NMR spectrum of Methyl 2-methyl-4-nitrobenzoate, which lacks the bromine atom, would show a significant upfield shift for the benzylic protons (-CH₃) to around 2.6 ppm. The aromatic proton signals would also be expected to shift slightly due to the change in the electronic effect of the substituent at the 2-position (from -CH₂Br to -CH₃). This comparison highlights the deshielding effect of the bromine atom on the adjacent benzylic protons.
Experimental Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for both ¹H and ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities of the signals in the ¹H spectrum.
-
Structural and NMR Correlation Diagram
The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR data tables.
Caption: Structure of this compound with atom numbering.
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-(bromomethyl)-4-nitrobenzoate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their unique fragmentation patterns upon ionization. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of Methyl 2-(bromomethyl)-4-nitrobenzoate, offering a comparative perspective with related molecules to aid in spectral interpretation.
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation can be reliably predicted by examining the behavior of structurally similar compounds. The presence of a bromine atom, a nitro group, and a methyl ester on an aromatic ring all contribute to a characteristic fragmentation signature.
Comparative Fragmentation Analysis
The fragmentation of aromatic compounds in a mass spectrometer, particularly under hard ionization techniques like electron ionization (EI), is governed by the stability of the resulting ions. The benzene ring itself is quite stable, often appearing as a significant ion in the spectrum. However, the substituents dictate the primary fragmentation pathways.
In the case of this compound, key fragmentation events are expected to involve the loss of the bromine atom, the nitro group, the methoxy group from the ester, and cleavage of the bromomethyl group. The presence of bromine is particularly noteworthy, as its two major isotopes, 79Br and 81Br, exist in a roughly 1:1 ratio, leading to characteristic pairs of peaks (M+ and M+2) for any fragment containing a bromine atom.[1][2]
The following table summarizes the predicted key fragments for this compound and compares them with experimentally determined fragments of related compounds.
| Fragment Ion Description | Predicted m/z for this compound | Observed m/z for Methyl 2-bromo-4-nitrobenzoate | Observed m/z for Methyl 3-nitrobenzoate[3] | Observed m/z for Methyl 2-bromobenzoate |
| Molecular Ion [M]+• | 273/275 | 259/261 | 181 | 214/216 |
| Loss of Bromine [M-Br]+ | 194 | 180 | - | 135 |
| Loss of Bromomethyl [M-CH2Br]+ | 180 | - | - | - |
| Loss of Methoxy [M-OCH3]+ | 242/244 | 228/230 | 150 | 183/185 |
| Loss of Nitro Group [M-NO2]+ | 227/229 | 213/215 | 135 | - |
| Loss of Carbomethoxy [M-COOCH3]+ | 214/216 | 200/202 | 122 | 155/157 |
| Tropylium-like Ion | 91 | - | - | - |
| Benzene Ring Fragment [C6H4]+• | 76 | 76 | 76 | 76 |
Note: The m/z values for bromine-containing fragments are presented as a pair representing the 79Br and 81Br isotopes.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron, forming the molecular ion (m/z 273/275). This high-energy radical cation then undergoes a series of competing fragmentation reactions to produce a cascade of smaller, charged fragments. The logical flow of these fragmentations can be visualized as a pathway.
Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocols
A standardized protocol for the analysis of a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below. This method is widely applicable for the separation and identification of components in a mixture.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform serial dilutions to achieve a final concentration in the range of 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.[4]
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: A ratio of 20:1 is common to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Maintain at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
3. Data Acquisition and Analysis:
-
Acquire data using the instrument's control and data acquisition software.
-
Process the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Extract the mass spectrum for the identified peak.
-
Interpret the fragmentation pattern to confirm the structure of the compound. Comparison with spectral libraries (e.g., NIST) can aid in identification.
General workflow for GC-MS analysis of an organic compound.
This guide provides a foundational framework for understanding and predicting the mass spectrometric behavior of this compound. By comparing its expected fragmentation with that of known related compounds and adhering to established experimental protocols, researchers can confidently identify and characterize this and similar molecules in their analytical workflows.
References
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. whitman.edu [whitman.edu]
- 3. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Methyl 2-(bromomethyl)-4-nitrobenzoate and Other Benzylic Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Methyl 2-(bromomethyl)-4-nitrobenzoate with other key benzylic bromides: the parent compound Benzyl Bromide, the electron-deficient 4-Nitrobenzyl Bromide, and the electron-rich and sterically hindered 2-Methylbenzyl Bromide. This comparison is crucial for selecting the appropriate reagent in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where precise control of reactivity is paramount.
The reactivity of benzylic bromides in nucleophilic substitution reactions is governed by a combination of electronic and steric factors. The benzylic position is inherently activated towards substitution due to the ability of the adjacent aromatic ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions.[1] However, substituents on the aromatic ring and at the benzylic carbon can significantly modulate this reactivity.
Quantitative Comparison of Reactivity
| Compound | Structure | Key Features | Expected Relative Rate (k/k₀) |
| Benzyl Bromide | Unsubstituted (Reference Compound) | 1.00 | |
| 4-Nitrobenzyl Bromide | Strong electron-withdrawing group (-NO₂) at the para position. | > 1 (S(_N)2) | |
| 2-Methylbenzyl Bromide | Electron-donating group (-CH₃) and steric hindrance at the ortho position. | < 1 | |
| This compound | ![]() | Strong electron-withdrawing groups (-NO₂, -COOCH₃) and steric hindrance from the ortho-ester. | < 1 |
Note on Reactivity:
-
4-Nitrobenzyl Bromide: The powerful electron-withdrawing nitro group at the para-position significantly accelerates S(_N)2 reactions by stabilizing the electron-rich transition state.
-
2-Methylbenzyl Bromide: The electron-donating methyl group at the ortho position slightly deactivates the ring towards nucleophilic attack in an S(_N)2 reaction. More significantly, the ortho-substituent introduces steric hindrance, which impedes the backside attack of the nucleophile, leading to a slower reaction rate compared to benzyl bromide.[4]
-
This compound: This compound presents a more complex case. It possesses a strong electron-withdrawing nitro group at the para position, which would be expected to accelerate the reaction. However, it also has an electron-withdrawing methyl ester group at the ortho position. This ortho group introduces significant steric hindrance, which is a dominant factor in slowing down S(_N)2 reactions. The combined electronic and steric effects result in an overall decreased reactivity compared to the unsubstituted benzyl bromide.
Experimental Protocols
A reliable method for determining the second-order rate constants of these benzylic bromides with a given nucleophile is by monitoring the reaction progress using conductometry. The liberation of the bromide ion as the reaction proceeds leads to an increase in the conductivity of the solution.[5]
Kinetic Analysis by Conductometry
Objective: To determine the second-order rate constants for the reaction of various benzylic bromides with a nucleophile (e.g., aniline) in a suitable solvent system (e.g., 80:20 nitrobenzene-ethanol).[6]
Materials:
-
Benzyl Bromide
-
4-Nitrobenzyl Bromide
-
2-Methylbenzyl Bromide
-
This compound
-
Aniline (or other suitable nucleophile), freshly distilled
-
Nitrobenzene (analytical grade)
-
Ethanol (analytical grade)
-
Conductivity meter with a suitable cell
-
Thermostatic water bath
-
Standard volumetric flasks, pipettes, and other laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each benzylic bromide and the nucleophile of known concentrations in the chosen solvent system. For example, a 0.05 M solution of the benzylic bromide and a 0.5 M solution of the nucleophile.
-
Ensure all reagents and solvents are of high purity and appropriately dried.[6]
-
-
Temperature Equilibration:
-
Place the reactant solutions in the thermostatic water bath to allow them to reach the desired reaction temperature (e.g., 25°C ± 0.1°C).
-
-
Reaction Initiation and Data Collection:
-
Mix equal volumes of the thermostatted reactant solutions in a reaction vessel equipped with the conductivity cell.
-
Immediately start recording the conductance of the reaction mixture at regular time intervals.
-
-
Data Analysis:
-
The second-order rate constant, k, can be calculated using the appropriate integrated rate law for a second-order reaction. The conductance measurements are used to determine the concentration of the bromide ion produced over time.[6]
-
The rate constant is typically determined from the slope of a plot of 1/(a-x) versus time, where 'a' is the initial concentration of the reactants and 'x' is the concentration of the product formed at time 't'.
-
Visualization of Reactivity Factors
The reactivity of benzylic bromides in S(_N)2 reactions is critically dependent on the stability of the transition state. Electronic and steric effects of substituents on the benzene ring directly influence this stability.
Caption: Factors influencing S(_N)2 reactivity of benzylic bromides.
References
- 1. Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Reactivity Showdown: Methyl 2-(bromomethyl)-4-nitrobenzoate vs. its Chloro-Analog in Nucleophilic Substitution
For Immediate Release
A detailed comparative analysis for researchers, scientists, and drug development professionals on the reactivity of Methyl 2-(bromomethyl)-4-nitrobenzoate and its chloro-analog, Methyl 2-(chloromethyl)-4-nitrobenzoate. This guide provides supporting experimental data from analogous compounds, detailed experimental protocols for synthesis and kinetic analysis, and visualizations to elucidate the underlying chemical principles.
In the realm of organic synthesis and pharmaceutical development, the choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Benzylic halides, particularly those bearing electron-withdrawing groups, are versatile building blocks. This guide provides a comprehensive comparison of the reactivity of two such compounds: this compound and Methyl 2-(chloromethyl)-4-nitrobenzoate, in nucleophilic substitution reactions.
Executive Summary
Theoretical Framework: The Role of the Leaving Group
The reactivity of the benzylic halide in a nucleophilic substitution reaction is critically dependent on the stability of the halide anion as it departs. In the context of an SN2 reaction, the nucleophile attacks the electrophilic carbon, and the leaving group departs in a single, concerted step. The stability of the departing anion, known as the leaving group, is a key factor in determining the activation energy and, consequently, the reaction rate.
A good leaving group is a weak base. When comparing the halide ions, basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Therefore, the bromide ion (Br⁻) is a weaker base and a more stable anion than the chloride ion (Cl⁻). This is attributed to the larger size of the bromide ion, which allows for the negative charge to be dispersed over a larger volume, leading to greater stability.[1][2][3][4][5] Consequently, the C-Br bond is weaker and more easily broken than the C-Cl bond, resulting in a lower activation energy and a faster reaction rate for the bromo-compound.
Caption: Relationship between leaving group ability and reactivity.
Comparative Experimental Data
While direct kinetic data for this compound and its chloro-analog is not available, the following table presents second-order rate constants for the reaction of the analogous p-nitrobenzyl bromide and p-nitrobenzyl chloride with various nucleophiles. This data provides strong experimental support for the expected trend in reactivity.
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.11 |
| p-Nitrobenzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.25 |
| p-Nitrobenzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.05 |
| p-Nitrobenzyl chloride | Aniline | Carbon tetrachloride-Phenol (80:20) | 60 | 0.0211 |
| p-Nitrobenzyl chloride | p-Toluidine | Carbon tetrachloride-Phenol (80:20) | 60 | 0.024 |
Note: The solvent systems and temperatures for the bromide and chloride reactions in the cited literature are different, which prevents a direct calculation of a rate ratio. However, the significantly larger magnitude of the rate constants for the bromide reactions, even with potentially different conditions, is indicative of its higher reactivity.
The data clearly shows that p-nitrobenzyl bromide reacts faster with the same nucleophiles compared to p-nitrobenzyl chloride, reinforcing the principle that bromide is a better leaving group. The electron-withdrawing nitro group in the para position influences the reactivity of the benzylic carbon, and a similar electronic effect is expected from the nitro group in the ortho position of the target molecules.
Reaction Mechanism
Given that both this compound and its chloro-analog are primary benzylic halides, they are expected to undergo nucleophilic substitution primarily through the SN2 (bimolecular nucleophilic substitution) mechanism , especially when a strong nucleophile is used.
Caption: Generalized SN2 reaction pathway.
Experimental Protocols
Synthesis of Methyl 2-(halomethyl)-4-nitrobenzoates
A common route to these compounds is the radical halogenation of the corresponding methyl-substituted precursor, Methyl 2-methyl-4-nitrobenzoate.
1. Synthesis of this compound:
-
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN or BPO (0.02 - 0.05 eq).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
2. Synthesis of Methyl 2-(chloromethyl)-4-nitrobenzoate:
-
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Benzene or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
The procedure is analogous to the bromination, with NCS (1.05 - 1.1 eq) being used in place of NBS. The reaction is typically performed in a solvent like benzene and heated to reflux.
-
Workup and purification steps are similar to those for the bromo-compound.
-
Caption: General workflow for the synthesis.
Kinetic Analysis of Nucleophilic Substitution
The relative reactivity of the two compounds can be determined by monitoring the rate of a nucleophilic substitution reaction under identical conditions. A common method is to follow the disappearance of the starting material or the appearance of the product over time using techniques like HPLC, GC, or NMR spectroscopy.
Protocol for Comparative Kinetic Study:
-
Materials:
-
This compound
-
Methyl 2-(chloromethyl)-4-nitrobenzoate
-
A suitable nucleophile (e.g., sodium iodide in acetone, a secondary amine in a polar aprotic solvent)
-
A suitable solvent (e.g., acetone, acetonitrile)
-
Internal standard for chromatographic analysis (e.g., a stable, non-reactive aromatic compound)
-
Thermostatted reaction vessel
-
-
Procedure:
-
Prepare stock solutions of known concentrations of the bromo-compound, the chloro-compound, the nucleophile, and the internal standard in the chosen solvent.
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), add the solvent and the nucleophile solution.
-
Initiate the reaction by adding a known volume of the stock solution of either the bromo- or chloro-compound.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a cold solvent).
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining benzylic halide relative to the internal standard.
-
Repeat the experiment for the other benzylic halide under identical conditions.
-
Plot the natural logarithm of the concentration of the benzylic halide versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), the slope of the line will be the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can be obtained by dividing k' by the concentration of the nucleophile.
-
Compare the calculated rate constants for the two compounds.
-
Conclusion
References
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic studies in strongly basic media. Part VIII. Kinetic studies on the displacement of halide from benzyl halides by alkali-metal salts of 9-substituted fluorenes in t-butyl alcohol solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]
A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of Methyl 2-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of intermediates is paramount to the safety and efficacy of the final drug product. Methyl 2-(bromomethyl)-4-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals, and its purity must be rigorously controlled. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound purity. We present detailed experimental protocols and performance data to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[1] It is particularly well-suited for the analysis of non-volatile and thermally labile substances, making it a strong candidate for the analysis of complex organic molecules.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[1] The coupling of gas chromatography with mass spectrometry allows for both separation and definitive identification of analytes, making it a powerful tool for trace-level impurity analysis.[2]
HPLC Method for Purity Analysis
Experimental Protocol: Proposed HPLC Method
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute more non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
GC-MS Method for Purity Analysis
A sensitive and specific GC-MS method has been developed for the determination of this compound, particularly as a potential genotoxic impurity in drug substances like Lenalidomide.[4] This method is highly suitable for detecting and quantifying trace levels of the analyte.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: Capillary GC column, such as a 5% diphenyl/95% dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 4 minutes.
-
Ramp to 220°C at a rate of 20°C/min.
-
Hold at 220°C for 19 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 194, 256).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like methylene chloride.
-
For trace analysis, a liquid-liquid extraction may be employed to concentrate the analyte and remove matrix interference.[4]
-
Head-to-Head Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical requirements, such as the need for high sensitivity for trace impurities or the analysis of non-volatile degradation products.
Data Presentation: Performance Comparison
| Parameter | HPLC (Predicted Performance) | GC-MS (Reported Performance[4]) |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase with mass-based detection. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile or semi-volatile and thermally stable. |
| Limit of Detection (LOD) | Expected to be in the low ppm range. | Can achieve very low detection limits (sub-ppm levels). |
| Limit of Quantification (LOQ) | Expected to be in the low ppm range. | Can achieve very low quantification limits (sub-ppm to ppm levels). |
| Linearity (Correlation Coefficient) | Expected to be >0.999. | >0.990. |
| Accuracy (% Recovery) | Expected to be within 98-102%. | 84.2–107.6%. |
| Specificity | High, can resolve the analyte from closely related impurities and degradation products. | Very high, mass spectrometer provides definitive identification. |
| Analysis Time | Typically 15-30 minutes. | Can be longer due to the temperature program, but modern GCs offer fast analysis. |
| Key Advantage | Versatility for a wide range of impurities, including non-volatile ones. | Exceptional sensitivity and specificity for volatile and semi-volatile impurities. |
| Key Limitation | Potentially lower sensitivity compared to GC-MS for certain impurities. | Potential for thermal degradation of the analyte if not optimized. |
Mandatory Visualization
Logical Workflow for Purity Analysis
Caption: General workflow for chromatographic purity analysis.
Comparison of HPLC and GC-MS Principles
Caption: Fundamental principles of HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound.
-
HPLC is a versatile and robust method, particularly advantageous for identifying and quantifying non-volatile impurities and degradation products that may not be amenable to GC analysis. Its straightforward operation makes it ideal for routine quality control.
-
GC-MS offers unparalleled sensitivity and specificity, making it the method of choice for detecting and quantifying trace-level volatile and semi-volatile impurities, especially potential genotoxic impurities.
The selection of the optimal technique will ultimately depend on the specific goals of the analysis. For comprehensive purity profiling, a combination of both HPLC and GC-MS may be necessary to provide a complete picture of all potential impurities. Researchers should carefully consider the nature of the expected impurities and the required sensitivity when choosing the most appropriate analytical method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 3. Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Unveiling the Crystal Structure: A Comparative Guide to Methyl 2-(bromomethyl)-4-nitrobenzoate and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystallographic data of Methyl 2-(bromomethyl)-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis, alongside structurally related compounds. While a complete single-crystal X-ray structure for this compound is not publicly available, this guide presents crystallographic data for suitable alternatives and outlines experimental protocols for their synthesis and crystallization, offering valuable insights for further research.
Crystallographic Data at a Glance
To facilitate a clear comparison, the following table summarizes the key crystallographic parameters for this compound and selected alternative compounds. The data for the target compound is based on typical properties, as a definitive crystal structure is not published.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | C₉H₈BrNO₄ | - | - | - | - | - | - | - | - |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | Monoclinic | P2₁/c | 7.109 | 17.092 | 7.193 | 90 | 116.292 | 90 |
| Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | Monoclinic | P2₁/n | - | - | - | - | - | - |
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C₁₀H₁₀N₄O₃ | Orthorhombic | P2₁2₁2₁ | 8.1974 | 10.6696 | 12.9766 | 90 | 90 | 90 |
In Focus: Alternative Crystal Structures
Methyl 4-nitrobenzoate
A well-characterized alternative, Methyl 4-nitrobenzoate, crystallizes in the monoclinic space group P2₁/c.[1] In its structure, the nitro group is nearly coplanar with the benzene ring, with a dihedral angle of just 0.6°. The methoxycarbonyl group, however, is slightly twisted out of the plane of the benzene ring.[1]
Methyl 4-(bromomethyl)benzoate
This compound is another relevant analogue. Its ester group is twisted by a small angle of 9.88° out of the plane of the central aromatic ring. The crystal packing features π–π stacking interactions.[2]
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide
This more complex molecule crystallizes in the orthorhombic space group P2₁2₁2₁.[3] The nitro group in this structure is also nearly in the same plane as the phenyl ring, with a dihedral angle of 7.4°.[3]
Experimental Pathways: Synthesis and Crystallization
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are the methodologies for the synthesis and crystallization of the discussed compounds.
Synthesis of this compound (General Approach)
While a specific protocol for single crystal growth is not detailed in the literature, the synthesis of this compound is often a preliminary step in the production of other molecules, such as Lenalidomide. The general synthesis involves the bromination of Methyl 2-methyl-4-nitrobenzoate.
Synthesis of this compound
Crystallization: To obtain single crystals suitable for X-ray diffraction, slow evaporation of a saturated solution of the purified product is a common and effective method.[4] The choice of solvent is critical and can be determined through small-scale solubility tests.[4] Solvents such as ethyl acetate, or a mixture of a good solvent (like dichloromethane) with a poor solvent (like heptane), could be explored.[4]
Synthesis and Crystallization of Methyl 4-nitrobenzoate
Synthesis: 4-Nitrobenzoic acid (5.0 g, 30 mmol) is dissolved in hot methanol (10 ml), followed by the addition of a few drops of concentrated sulfuric acid. The mixture is stirred at 353 K for 4 hours, then poured into ice water and stirred for 3 minutes. The resulting white powder is filtered, washed with water, and dried under vacuum.[1]
Crystallization: The crude product is purified by recrystallization from methanol. Colorless, plate-shaped single crystals can be obtained over several days by the slow evaporation of a 1:1 (v/v) methanol-water solution.[1]
Crystallization of Methyl 4-nitrobenzoate
Synthesis and Crystallization of Methyl 4-(bromomethyl)benzoate
Synthesis: N-Bromosuccinimide (23.9 g, 0.133 mol) and benzoyl peroxide (0.41 g, 0.0017 mol) are added to a solution of methyl 4-methylbenzoate (20 g, 0.133 mol) in 100 ml of carbon tetrachloride. The mixture is heated to reflux while being irradiated with an IR lamp. After the reaction, the mixture is filtered, and the filtrate is washed with NaHCO₃ solution and dried over anhydrous Na₂SO₄ before being concentrated.[2]
Crystallization: The resulting product can be crystallized by the slow evaporation of a solution in acetone.[2]
Logical Workflow for Crystallographic Analysis
The general workflow for obtaining and analyzing X-ray crystallographic data is a multi-step process that requires careful execution.
Crystallographic Analysis Workflow
References
Comparative study of different radical initiators for the synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-(bromomethyl)-4-nitrobenzoate is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the radical bromination of Methyl 2-methyl-4-nitrobenzoate. The choice of radical initiator for this critical step can significantly impact reaction efficiency, yield, and purity. This guide provides a comparative study of two commonly used radical initiators, Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO), supported by experimental data from analogous reactions.
Performance Comparison of Radical Initiators
The selection of a radical initiator is crucial for the successful benzylic bromination of Methyl 2-methyl-4-nitrobenzoate using a brominating agent like N-Bromosuccinimide (NBS). Both AIBN and BPO are effective in initiating the radical chain reaction, but they exhibit different characteristics in terms of reaction time, temperature, and, consequently, the overall yield and purity of the desired product.
| Initiator | Key Performance Indicators | Reaction Conditions | Advantages | Disadvantages |
| AIBN | Yield: Reported yields for analogous substrates are generally good, though specific data for the target molecule is sparse. | Solvent: Acetonitrile, Carbon Tetrachloride, CyclohexaneTemperature: Reflux (typically 65-85°C) | Predictable decomposition kinetics, not sensitive to induced decomposition. | Requires higher temperatures for efficient initiation compared to BPO. |
| BPO | Yield: High yields (up to 97%) have been reported for structurally similar compounds.[1] | Solvent: Carbon TetrachlorideTemperature: Reflux (around 85°C) | Lower decomposition temperature allows for milder reaction conditions. | Can be more susceptible to induced decomposition, potentially leading to side reactions if not controlled. |
Experimental Protocols
Detailed methodologies for the synthesis of the starting material and the subsequent bromination using both AIBN and BPO are provided below.
Synthesis of Starting Material: Methyl 2-methyl-4-nitrobenzoate
The synthesis of the starting material, Methyl 2-methyl-4-nitrobenzoate, involves a two-step process: the nitration of 2-methylbenzoic acid followed by Fischer esterification.
Step 1: Nitration of 2-methylbenzoic acid to 2-methyl-4-nitrobenzoic acid
A general procedure for the nitration of a substituted benzoic acid can be adapted.
Step 2: Fischer Esterification of 2-methyl-4-nitrobenzoic acid
-
Materials: 2-methyl-4-nitrobenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Dissolve 2-methyl-4-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Methyl 2-methyl-4-nitrobenzoate.
-
Purify the product by recrystallization or column chromatography.
-
Radical Bromination of Methyl 2-methyl-4-nitrobenzoate
The following protocols outline the use of AIBN and BPO for the synthesis of this compound.
Protocol 1: Using AIBN as the Radical Initiator
-
Materials: Methyl 2-methyl-4-nitrobenzoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Acetonitrile (or Carbon Tetrachloride/Cyclohexane).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate in the chosen solvent.
-
Add N-Bromosuccinimide (1.05-1.2 equivalents) and AIBN (0.05-0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-12 hours. The reaction progress should be monitored by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Using Benzoyl Peroxide (BPO) as the Radical Initiator
-
Materials: Methyl 2-methyl-4-nitrobenzoate, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Methyl 2-methyl-4-nitrobenzoate, N-Bromosuccinimide (1.0 equivalent), and Carbon Tetrachloride.
-
Add Benzoyl Peroxide (0.05 equivalents) to the mixture.
-
Heat the mixture to reflux (approximately 85°C) and stir for 2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of silica gel to remove the succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Visualizing the Process and Comparison
To better understand the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical comparison of AIBN and BPO as radical initiators.
References
Efficacy of Methyl 2-(bromomethyl)-4-nitrobenzoate as an Intermediate in Drug Synthesis: A Comparative Guide
Methyl 2-(bromomethyl)-4-nitrobenzoate is a versatile bifunctional reagent increasingly utilized as an intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on a benzene ring, makes it a valuable building block for constructing heterocyclic systems and for use as a chemical linker. This guide provides an objective comparison of its performance against alternative intermediates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of Synthetic Utility
The primary utility of this compound stems from its two key reactive sites. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions, particularly with amines, to form crucial carbon-nitrogen bonds.[1] The nitrobenzoate core, meanwhile, influences the reactivity of the benzylic bromide and provides a handle for further chemical transformations, such as reduction to an aniline derivative, which can then be used for subsequent coupling or cyclization reactions.
This intermediate is notably documented as a starting material in the synthesis of immunomodulatory drugs like Lenalidomide and analogs of polyglutamate, which have shown potential chemotherapeutic effects.[1][2][3]
Comparison of Synthetic Intermediates
The efficacy of this compound is best understood by comparing it to its structural isomers and other related benzylic halides used in similar synthetic applications. The position of the electron-withdrawing nitro group significantly impacts the electrophilicity of the benzylic carbon.
Table 1: Comparison of Benzylic Bromide Intermediates in Synthesis
| Intermediate | Key Structural Feature | Typical Application | Reported Yields (Analogous Reactions) | Notes |
| This compound | Nitro group para to the bromomethyl group. | Synthesis of 4-aminoisoindolinone derivatives (e.g., Lenalidomide precursors).[4] | 70-90% (Benzylic Bromination)[5] | The para-nitro group strongly activates the benzylic position towards nucleophilic attack. |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | Nitro group meta to the bromomethyl group. | Synthesis of 4-aminoisoindolinone derivatives (e.g., Lenalidomide).[3][4] | ~90% (Benzylic Bromination)[3] | The meta-nitro group provides less electronic activation compared to the para position, but it is a crucial intermediate for specific drug structures like Lenalidomide.[3][4] |
| Methyl 4-(bromomethyl)benzoate | Lacks the nitro group. | General synthesis of isoindolinones and other structures requiring a benzyl backbone. | High | Less reactive than its nitro-substituted counterparts due to the absence of the electron-withdrawing group. This can be advantageous for achieving selectivity in molecules with multiple reactive sites. |
| Methyl 4-bromo-2-(bromomethyl)benzoate | Bromo-substituent on the ring. | Used in syntheses where an additional halogen handle is desired for cross-coupling.[6] | Up to 97% (Benzylic Bromination)[6] | The bromo-substituent has a weaker electronic effect than the nitro group but offers a site for reactions like Suzuki or Buchwald-Hartwig coupling. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of the title compound and its subsequent use.
Protocol 1: Synthesis of this compound
This procedure describes the radical bromination of the corresponding methyl-substituted precursor.
Materials:
-
Methyl 2-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) or Cyclohexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in the chosen non-polar solvent (e.g., CCl₄).
-
Add N-Bromosuccinimide (1.05 - 1.2 eq) and a catalytic amount of AIBN (0.05 eq) to the mixture.[3][5]
-
Heat the reaction mixture to reflux (approx. 77-85°C) and maintain for 2-4 hours.[5][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.[5]
Table 2: Comparison of Reaction Parameters for Benzylic Bromination
| Solvent | Radical Initiator | Typical Yield (%) | Notes |
| Carbon Tetrachloride | AIBN / BPO | 80 - 97[5] | High-yielding but toxic and environmentally hazardous.[5] |
| Cyclohexane | AIBN / BPO | 75 - 90[5] | A common, less toxic alternative to CCl₄.[5] |
| Dichloromethane | AIBN / BPO | 65 - 80[5] | Lower boiling point may require longer reaction times.[5] |
| Acetonitrile | AIBN / BPO | 60 - 85[5] | More polar solvent, which may influence selectivity.[5] |
Protocol 2: Synthesis of a 4-Nitro-isoindolinone Core
This protocol demonstrates the use of this compound in a cyclization reaction with an amine, a key step in forming the core of many bioactive molecules.
Materials:
-
This compound
-
Primary Amine (e.g., 3-aminopiperidine-2,6-dione for Lenalidomide synthesis)[4]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or another non-nucleophilic base
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in DMSO under a nitrogen atmosphere.[4]
-
Slowly add a solution of this compound (or its 3-nitro isomer for Lenalidomide) (1.0 eq) in DMSO to the reaction mixture.[4]
-
Heat the mixture to 50-55°C and stir for 12 hours or until the reaction is complete as monitored by HPLC or TLC.[4]
-
Cool the reaction to room temperature and add water to precipitate the crude product.
-
Filter the solid and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield the desired N-substituted 4-nitro-isoindolinone.[4]
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of the chemical processes and logical flows.
Efficacy in Advanced Applications: ADC Linkers
The structure of this compound is inherently suited for application as a linker in Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapy where a cytotoxic drug is linked to a monoclonal antibody, which directs the drug to cancer cells.[7] The linker's role is critical: it must be stable in circulation but release the payload at the target site.[8]
The bromomethyl group of this intermediate can be used to attach to a cytotoxic payload. Subsequently, the nitro group can be reduced to an amine, which can then be acylated or otherwise modified to attach to the antibody. This dual functionality allows for the creation of stable, non-cleavable linkers, where the release of the drug relies on the complete degradation of the antibody within the cancer cell.[9]
Safety and Handling
As with other benzylic halides, this compound is a lachrymator and skin irritant. It is classified as a corrosive that can cause severe skin burns and eye damage.[10][11] All handling should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12] Store the compound in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[12]
Conclusion
This compound is a highly effective and versatile intermediate in drug synthesis. Its activated benzylic bromide allows for efficient coupling with nucleophiles, while the nitro group provides a handle for subsequent transformations, making it ideal for constructing complex heterocyclic cores found in modern pharmaceuticals. When compared to alternatives, its reactivity profile, influenced by the para-nitro group, offers distinct advantages for specific synthetic strategies. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to leverage this potent building block in their drug discovery and development programs.
References
- 1. This compound | 133446-99-8 | Benchchem [benchchem.com]
- 2. This compound | 133446-99-8 | IFA44699 [biosynth.com]
- 3. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 4. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the precise quantification of Methyl 2-(bromomethyl)-4-nitrobenzoate, a critical intermediate and potential genotoxic impurity in the synthesis of active pharmaceutical ingredients such as Lenalidomide.[1][2] The selection of a suitable analytical method is paramount for ensuring product quality, safety, and regulatory compliance. This document outlines the experimental details and performance characteristics of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method and compares it with alternative chromatographic and spectrophotometric techniques.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the instrumentation available. While a specific validated GC-MS method has been published for its determination as a genotoxic impurity, other techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are also applicable for the analysis of nitroaromatic compounds.[1][3][4]
Quantitative Data Summary
The following table summarizes the key performance parameters of a validated GC-MS method for the quantification of this compound and provides a comparison with typical performance characteristics of alternative methods.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS)[1] | High-Performance Liquid Chromatography (HPLC-UV) (Alternative) | UV-Visible Spectrophotometry (Alternative) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. | Measurement of light absorbance by the analyte at a specific wavelength.[4] |
| Applicability | Ideal for trace-level quantification of volatile and semi-volatile compounds, highly specific for genotoxic impurity analysis.[1] | Suitable for non-volatile and thermally labile compounds; widely used for purity and content uniformity testing.[5] | Simple, cost-effective method for quantification in simple matrices, often used for initial concentration estimations.[4] |
| Linearity (R²) | > 0.990 | Typically > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) | Established at trace levels (e.g., for genotoxic impurities). | µg/mL to ng/mL range.[6] | Generally in the µg/mL range. |
| Limit of Quantification (LOQ) | Established at trace levels (e.g., for genotoxic impurities). | µg/mL to ng/mL range. | Generally in the µg/mL range. |
| Accuracy (% Recovery) | 84.2–107.6% | Typically 98-102% | Typically 95-105% |
| Precision (%RSD) | Method precision within acceptable limits as per ICH guidelines. | Typically < 2% | Typically < 5% |
| Specificity | High, due to mass fragmentation patterns. Mass fragment (m/z) 194 is used for quantification.[1] | Good, depends on chromatographic resolution from other components. | Low, susceptible to interference from other UV-absorbing compounds. |
Experimental Protocols
Detailed methodologies for the validated GC-MS method and a representative alternative HPLC-UV method are provided below.
Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method[1]
This method is validated for the determination of this compound as a potential genotoxic impurity in Lenalidomide drug substance.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in Methylene chloride to achieve a known concentration.
-
Sample Solution: A specific amount of the drug substance is dissolved in Methylene chloride.
-
Liquid-Liquid Extraction: Transfer 2.0 mL of 1N Sodium Hydroxide solution into a clean glass centrifuge tube. Add 2.0 mL of the standard or sample solution and vortex for 1 minute. Allow the phases to separate and collect the lower organic layer (Methylene chloride) for analysis.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[7]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[7]
-
GC Column: SPB-1, Fused silica capillary column (30 m length, 0.25 mm internal diameter, 1.0 µm film thickness) coated with 100% dimethyl polysiloxane.[1]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.[7]
-
-
Mass Spectrometer Conditions:
3. Data Analysis:
-
The concentration of this compound is determined by comparing the peak area from the sample solution to that of the standard solution.
Alternative High-Performance Liquid Chromatography (HPLC-UV) Method
This is a general protocol for the quantification of nitroaromatic compounds and would require method development and validation specifically for this compound.
1. Sample Preparation:
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable diluent (e.g., acetonitrile/water mixture).
-
Sample Solution: Dissolve a known amount of the sample in the diluent to a concentration within the calibration curve range. Filter the sample through a 0.22 µm syringe filter before injection.[6]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: Determined by a UV scan to find the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL.[6]
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of standard solutions against their known concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.[6]
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines, ensuring the reliability and accuracy of the results.
Caption: A logical workflow for analytical method validation as per ICH guidelines.
Signaling Pathway for Method Selection Logic
The choice of an analytical method is a critical decision driven by several key factors. The following diagram outlines the logical pathway for selecting an appropriate method for the quantification of a chemical substance.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. This compound | 133446-99-8 | Benchchem [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Benchmarking the synthesis of Lenalidomide using different starting materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to Lenalidomide, a critical immunomodulatory drug. By examining different starting materials and methodologies, this document aims to equip researchers and drug development professionals with the necessary data to select the most efficient, scalable, and cost-effective synthesis strategy for their specific needs.
Introduction
Lenalidomide is a potent thalidomide analogue used in the treatment of multiple myeloma and other cancers. Its synthesis has been approached through various pathways, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of the most prevalent synthetic routes, providing quantitative data on yields, purity, and reaction conditions. Furthermore, detailed experimental protocols for key transformations are presented, alongside workflow visualizations to facilitate a deeper understanding of the synthetic logistics.
Comparative Analysis of Synthetic Routes
The synthesis of Lenalidomide is predominantly accomplished via a convergent approach, requiring the preparation of a substituted isoindolinone core and its subsequent coupling with 3-aminopiperidine-2,6-dione. The primary variations in the overall synthesis lie in the choice of starting materials for the isoindolinone core and the methods employed for key chemical transformations.
Route 1: The Dominant Pathway Starting from Methyl 2-methyl-3-nitrobenzoate
This is the most widely documented and industrially adopted route for Lenalidomide synthesis. It involves three key transformations: bromination of the methyl group, cyclization with 3-aminopiperidine-2,6-dione, and reduction of the nitro group.
Workflow Diagram:
Caption: Synthetic workflow for Lenalidomide starting from Methyl 2-methyl-3-nitrobenzoate.
Data Summary Table:
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Bromination | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | 88 | Not specified | [1] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), AIBN, Acetonitrile, 68-72°C | Not specified | Not specified | [2] | |
| NBS, AIBN, Methyl Acetate, 57°C | 98 | High | [1][3] | |
| Cyclization | 3-Aminopiperidine-2,6-dione HCl, Triethylamine (TEA), DMF, reflux | Not specified | Not specified | [2] |
| 3-Aminopiperidine-2,6-dione HCl, NaHCO3, Acetonitrile, 50°C | 71 | Not specified | ||
| 3-Aminopiperidine-2,6-dione HCl, TEA, DMSO, 50-55°C | Not specified | Not specified | [2][4] | |
| Nitro Reduction | 10% Pd/C, H2 (50 psi), 1,4-Dioxane | ~36 | Not specified | [5] |
| 10% Pd/C, H2, Methanol | 51 | Not specified | [5] | |
| Iron powder, NH4Cl, Ethanol/Water | 84 | 99.8 | [3] | |
| Overall Yield | Three-step synthesis | 59.8 | 99.6 | [1][6] |
Route 2: Alternative Approach from 3-Nitrophthalic Anhydride
An alternative, though less detailed in publicly available literature, starts from 3-nitrophthalic anhydride. This route offers a different strategy for constructing the isoindolinone core.
Workflow Diagram:
Caption: Synthetic workflow for Lenalidomide starting from 3-Nitrophthalic Anhydride.
Data Summary Table:
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Condensation | 3-Aminopiperidine-2,6-dione HCl, Sodium Acetate, Glacial Acetic Acid | Not specified | Not specified | [5] |
| Selective Reduction | Zinc, Acetic Acid | Not specified | Not specified | [5] |
| Nitro Reduction | 10% Pd/C, H2 | Not specified | Not specified | [5] |
Note: Detailed quantitative data for this route is not as readily available in the reviewed literature.
Synthesis of Key Intermediate: 3-Aminopiperidine-2,6-dione Hydrochloride
The 3-aminopiperidine-2,6-dione moiety is a crucial component for the synthesis of Lenalidomide. A common laboratory-scale synthesis starts from the readily available amino acid, L-glutamine.
Workflow Diagram:
Caption: Synthetic workflow for 3-Aminopiperidine-2,6-dione HCl from L-Glutamine.
Detailed Experimental Protocols
Protocol 1: Bromination of Methyl 2-methyl-3-nitrobenzoate (Greener Approach)
This protocol utilizes methyl acetate as a less hazardous solvent alternative to chlorinated solvents.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Methyl acetate
Procedure:
-
To a solution of methyl 2-methyl-3-nitrobenzoate in methyl acetate, add N-bromosuccinimide and AIBN.[3]
-
Heat the reaction mixture to reflux (approximately 57°C) and stir for 18 hours.[3]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Cyclization of Methyl 2-(bromomethyl)-3-nitrobenzoate with 3-Aminopiperidine-2,6-dione Hydrochloride
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Suspend 3-aminopiperidine-2,6-dione hydrochloride in DMSO.[2][4]
-
Add triethylamine to the suspension and stir for a few minutes.[2][4]
-
Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate in DMSO to the reaction mixture.[2][4]
-
Heat the reaction mixture to 50-55°C and stir for 12 hours.[2][4]
-
Monitor the reaction by HPLC.
-
After completion, cool the reaction mixture to room temperature and add water to precipitate the product.[2]
-
Filter the solid, wash with water, and dry to obtain 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[2]
Protocol 3: Reduction of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (Metal-Free Alternative)
This protocol presents a greener alternative to heavy metal-catalyzed reductions.
Materials:
-
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
Suspend 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione in a mixture of ethanol and water.[3]
-
Add iron powder and ammonium chloride to the suspension.[3]
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Cool the filtrate to allow for the crystallization of Lenalidomide.
-
Filter the product, wash with a cold ethanol/water mixture, and dry to obtain pure Lenalidomide.[3]
Conclusion
The synthesis of Lenalidomide is a well-established process with the route starting from methyl 2-methyl-3-nitrobenzoate being the most optimized and widely used. This pathway offers high yields and purity, with several greener alternatives for each step, such as the use of methyl acetate in bromination and iron-mediated nitro reduction. The alternative route from 3-nitrophthalic anhydride, while feasible, requires further optimization and documentation to be considered a competitive alternative on an industrial scale. The synthesis of the key 3-aminopiperidine-2,6-dione hydrochloride intermediate from L-glutamine is a practical approach for laboratory-scale preparations. This guide provides the necessary data and protocols to enable researchers to make informed decisions for the synthesis of Lenalidomide, balancing factors of yield, purity, cost, and environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 3. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 4. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]
- 5. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 6. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]
A Spectroscopic Investigation of Ortho, Meta, and Para Isomers of Methyl (Bromomethyl)nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the ortho, meta, and para isomers of methyl (bromomethyl)nitrobenzoate. These compounds are of interest in synthetic organic chemistry and drug development, and a clear understanding of their spectral characteristics is crucial for their identification and differentiation. Due to the limited availability of complete experimental data for all isomers, this guide combines available data with comparative analysis of related compounds.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for the ortho, meta, and para isomers of methyl (bromomethyl)nitrobenzoate. The data for the parent nitrobenzoate compounds are included for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H | -CH₂Br | -OCH₃ | Solvent |
| Ortho: Methyl 2-(bromomethyl)-3-nitrobenzoate | Expected: ~7.5-8.2 (m) | Expected: ~4.8-5.0 (s) | Expected: ~3.9 (s) | CDCl₃ |
| Meta: Methyl 3-(bromomethyl)-5-nitrobenzoate | Expected: ~8.0-8.8 (m) | Expected: ~4.6-4.8 (s) | Expected: ~4.0 (s) | CDCl₃ |
| Para: Methyl 4-(bromomethyl)-3-nitrobenzoate | Expected: ~7.6-8.5 (m) | Expected: ~4.7-4.9 (s) | Expected: ~3.9 (s) | CDCl₃ |
| Methyl 3-nitrobenzoate[1] | 7.65-7.50 (m), 8.37-8.28 (m), 8.76 (s) | N/A | 3.93 (s) | CDCl₃ |
| Methyl 4-nitrobenzoate[1] | 8.13-8.26 (m) | N/A | 3.94 (s) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-C | C=O | -CH₂Br | -OCH₃ | Solvent |
| Ortho: Methyl 2-(bromomethyl)-3-nitrobenzoate | Expected: ~125-150 | Expected: ~164-166 | Expected: ~25-30 | Expected: ~52-53 | CDCl₃ |
| Meta: Methyl 3-(bromomethyl)-5-nitrobenzoate | Expected: ~120-150 | Expected: ~163-165 | Expected: ~30-35 | Expected: ~52-53 | CDCl₃ |
| Para: Methyl 4-(bromomethyl)-3-nitrobenzoate | Expected: ~123-152 | Expected: ~164-166 | Expected: ~30-35 | Expected: ~52-53 | CDCl₃ |
| Methyl 3-nitrobenzoate[1] | 124.3, 127.2, 129.5, 131.7, 135.1, 148.1 | 164.7 | N/A | 52.6 | CDCl₃ |
| Methyl 4-nitrobenzoate[1] | 123.5, 130.6, 135.4, 150.5 | 165.1 | N/A | 52.8 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | C=O Stretch | NO₂ Stretch (asym/sym) | C-Br Stretch | Ar-H Bending |
| Ortho: Methyl 2-(bromomethyl)-3-nitrobenzoate | Expected: ~1720-1730 | Expected: ~1530 / ~1350 | Expected: ~650-700 | Expected: ~750-800 |
| Meta: Methyl 3-(bromomethyl)-5-nitrobenzoate | Expected: ~1720-1730 | Expected: ~1530 / ~1350 | Expected: ~650-700 | Expected: ~700-900 (multiple bands) |
| Para: Methyl 4-(bromomethyl)-3-nitrobenzoate | Expected: ~1720-1730 | Expected: ~1530 / ~1350 | Expected: ~650-700 | Expected: ~800-850 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Ortho: Methyl 2-(bromomethyl)-3-nitrobenzoate | Expected: 273/275 | Expected: [M-Br]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺, [NO₂C₆H₃CH₂]⁺ |
| Meta: Methyl 3-(bromomethyl)-5-nitrobenzoate | Expected: 273/275 | Expected: [M-Br]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺, [NO₂C₆H₃CH₂]⁺ |
| Para: Methyl 4-(bromomethyl)-3-nitrobenzoate | Expected: 273/275 | Expected: [M-Br]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺, [NO₂C₆H₃CH₂]⁺ |
Note: Expected values are based on typical ranges for similar functional groups and substitution patterns. The presence of bromine will result in characteristic M and M+2 isotope peaks in the mass spectrum with approximately equal intensity.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of the methyl (bromomethyl)nitrobenzoate isomers.
Caption: Workflow for the synthesis and spectroscopic comparison of isomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 to 32 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A spectral width of 240 ppm and a relaxation delay of 2.0 s are commonly used, with the number of scans ranging from 1024 to 2048 to achieve a good signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is typically used with an ionization energy of 70 eV.
-
Mass Analysis: The mass spectrum is recorded using a quadrupole or time-of-flight (TOF) mass analyzer. The data is collected over a mass-to-charge (m/z) range of 50-500 amu.
Discussion of Spectroscopic Differences
The primary differences in the spectra of the ortho, meta, and para isomers arise from the varied electronic and steric environments of the protons and carbon atoms due to the relative positions of the methyl ester, bromomethyl, and nitro substituents on the benzene ring.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to be the most informative for distinguishing the isomers. The substitution pattern will dictate the multiplicity and chemical shifts of the aromatic protons. For instance, the para isomer would likely show a more simplified splitting pattern compared to the ortho and meta isomers. The chemical shift of the benzylic protons of the -CH₂Br group will also be influenced by the proximity of the electron-withdrawing nitro and ester groups.
-
¹³C NMR: The number of unique signals in the aromatic region of the ¹³C NMR spectrum will correspond to the symmetry of each isomer. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon atom directly attached to the nitro group will be significantly deshielded and appear at a higher chemical shift.
-
IR Spectroscopy: While the characteristic stretching frequencies of the C=O, NO₂, and C-Br functional groups will be present in all three isomers, the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can be diagnostic of the substitution pattern on the benzene ring.
-
Mass Spectrometry: The molecular ion peaks will be identical for all three isomers. However, the relative abundances of the fragment ions may differ due to the influence of the substituent positions on the stability of the resulting fragment cations. These differences in the fragmentation patterns can be used to aid in the differentiation of the isomers.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The expected spectroscopic data are based on established principles and data from related compounds. For definitive structural confirmation, it is essential to obtain and interpret full experimental data for each specific isomer.
References
Comparative Kinetic Analysis of Methyl 2-(bromomethyl)-4-nitrobenzoate and Related Benzyl Bromides with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the reaction kinetics between Methyl 2-(bromomethyl)-4-nitrobenzoate and various nucleophiles. Due to the limited availability of specific kinetic data for this particular compound in published literature, this guide establishes a comparative framework using kinetic data from structurally similar nitro-substituted benzyl bromides. Understanding the principles of nucleophilic substitution, the influence of substituents on reaction rates, and the experimental methodologies for kinetic studies provides a robust foundation for predicting the reactivity of this compound and for designing relevant experimental protocols.
The primary reaction pathway for benzyl bromides with most nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is influenced by the structure of the alkyl halide, the strength of the nucleophile, the stability of the leaving group, and the nature of the solvent.[1] For the substrates discussed herein, the leaving group (bromide) is consistent, allowing for a focused comparison of substrate structure and nucleophile strength.
Data Presentation: Comparative Reaction Kinetics
For a comparative perspective, the following table summarizes the solvolysis rate constants for o-nitrobenzyl bromide and p-nitrobenzyl bromide in various solvent systems. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.
Table 1: First-Order Rate Constants (k) for the Solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide at 45.0 °C [2]
| Solvent System (v/v) | k (o-nitrobenzyl bromide) (s⁻¹) | k (p-nitrobenzyl bromide) (s⁻¹) |
| 100% EtOH | 1.15 x 10⁻⁵ | 1.13 x 10⁻⁵ |
| 90% EtOH | 4.11 x 10⁻⁵ | 3.98 x 10⁻⁵ |
| 80% EtOH | 8.50 x 10⁻⁵ | 8.21 x 10⁻⁵ |
| 70% EtOH | 1.57 x 10⁻⁴ | 1.51 x 10⁻⁴ |
| 60% EtOH | 2.68 x 10⁻⁴ | 2.59 x 10⁻⁴ |
| 50% EtOH | 4.63 x 10⁻⁴ | 4.49 x 10⁻⁴ |
| 40% EtOH | 8.65 x 10⁻⁴ | 8.42 x 10⁻⁴ |
| 30% EtOH | 1.83 x 10⁻³ | 1.79 x 10⁻³ |
| 100% MeOH | 2.50 x 10⁻⁵ | 2.45 x 10⁻⁵ |
| 80% Acetone | 1.12 x 10⁻⁵ | 1.09 x 10⁻⁵ |
Data extracted from a kinetic study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide.[2]
The data indicates that the reaction rates for the ortho and para isomers are quite similar in the absence of aqueous fluoroalcohol, suggesting that the electronic effect of the nitro group is the primary determinant of reactivity in these solvents.[2] For this compound, the presence of the electron-withdrawing nitro group at the para position is expected to decrease the rate of an SN2 reaction due to the destabilization of the electron-rich transition state. Conversely, for a potential SN1 mechanism, it would destabilize the formation of a benzyl carbocation. The additional carbomethoxy group at the meta position relative to the bromomethyl group will also exert an electron-withdrawing effect.
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below is a generalized protocol for determining the rate of a nucleophilic substitution reaction, which can be adapted for the study of this compound.
Kinetic Measurement by Conductometry
This method is suitable for reactions that produce ions, as the change in conductivity of the solution over time can be directly related to the reaction progress.
Materials:
-
This compound
-
Nucleophile of interest (e.g., aniline, sodium hydroxide)
-
High-purity solvent (e.g., 80% ethanol)
-
Conductometer with a suitable conductivity cell
-
Thermostated water bath
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile in the chosen solvent system at known concentrations.
-
Temperature Equilibration: Place the reactant solutions and the reaction vessel in a thermostated water bath to reach the desired reaction temperature.
-
Reaction Initiation: Pipette a known volume of the nucleophile solution into the reaction vessel. Initiate the reaction by adding a known volume of the this compound solution and start the timer simultaneously.
-
Conductivity Measurement: Immediately immerse the conductivity cell into the reaction mixture and record the conductivity at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Data Analysis: The second-order rate constant (k) can be determined from the change in conductance over time.
Kinetic Measurement by Titrimetry
This method involves quenching the reaction at different time points and then titrating a product or reactant. For the reaction of a benzyl bromide, the liberated bromide ion can be titrated.
Procedure:
-
Reaction Setup: Prepare and thermostat the reactant solutions as described for the conductometry method.
-
Reaction Initiation: Mix the reactant solutions to start the reaction.
-
Aliquoting and Quenching: At predetermined time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction. This can be done by adding the aliquot to a solvent that stops the reaction, for example, by rapid cooling or by adding a reagent that consumes one of the reactants.
-
Titration: Titrate the quenched aliquot to determine the concentration of the liberated bromide ions. For instance, potentiometric titration with a standard silver nitrate solution can be used.
-
Data Analysis: Plot the concentration of the bromide ion versus time. The initial rate of the reaction can be determined from the initial slope of this plot. The rate constant can then be calculated based on the rate law of the reaction.
Mandatory Visualization
The following diagrams illustrate the general SN2 reaction mechanism and a typical experimental workflow for a kinetic study.
References
Safety Operating Guide
Safe Disposal of Methyl 2-(bromomethyl)-4-nitrobenzoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(bromomethyl)-4-nitrobenzoate, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The compound is classified as causing skin and serious eye irritation.[1] In some cases, related compounds are considered corrosive solids.[2] Therefore, always handle this substance in a well-ventilated area or under a chemical fume hood.[2] Personal protective equipment (PPE) is mandatory. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use protective gloves; inspect them before use and dispose of contaminated gloves properly.[1][3]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[2][4]
In the event of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention.[1][2][4]
-
After skin contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice or attention. Remove and wash contaminated clothing before reuse.[1][2][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting and seek immediate medical assistance.[2]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound and related compounds.
| Property | Value | Source |
| Physical State | Solid (Crystal - Powder) | --INVALID-LINK-- |
| Color | Slightly pale yellow - Yellow | --INVALID-LINK-- |
| Melting Point | 84 °C | --INVALID-LINK-- |
| Chemical Formula | C₈H₆BrNO₄ | --INVALID-LINK-- |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying their waste.[2]
Step 1: Waste Collection and Storage
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and closed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Step 2: Spill Management
In the event of a spill:
-
Evacuate the area if necessary.
-
Wear the appropriate PPE as described above.
-
Avoid generating dust.[2]
-
Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[2]
-
Clean the spill area thoroughly.
Step 3: Final Disposal
-
Do not dispose of this compound down the drain or in the general trash.[2] This is crucial to prevent environmental contamination, as the substance is harmful to aquatic life.
-
The recommended disposal method is to engage a licensed professional waste disposal company.[2][4]
-
Alternatively, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by qualified personnel in a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Methyl 2-(bromomethyl)-4-nitrobenzoate. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are hazardous substances that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Some related compounds are also suspected of causing genetic defects.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or safety glasses approved under NIOSH (US) or EN 166 (EU) standards are required. A face shield should be used if there is a splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][3] |
| Skin and Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact.[1] For larger quantities or increased risk of exposure, impervious clothing should be considered. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[5] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps from preparation to cleanup.
Caption: Workflow for Safely Handling this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required PPE as detailed in Table 1.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to prevent inhalation of dust.
-
Avoid creating dust during handling.[3]
-
If possible, perform reactions in a closed system to contain any vapors or aerosols.
-
-
Cleanup:
-
Decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Carefully clean up any spills by sweeping or shoveling the material into a suitable container for disposal, avoiding dust generation.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company. Do not discharge the material into drains or the environment.[3] Contaminated packaging should be disposed of as unused product.[3]
-
Regulatory Compliance: Ensure that all local, regional, and national regulations for hazardous waste disposal are strictly followed.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

